4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWACRUAJXZANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378550 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-83-3 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
CAS Number: 171364-83-3
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Data
This compound, also known as 4-nitrophenylboronic acid pinacol ester, is a stable, crystalline solid. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 171364-83-3 | [1] |
| Molecular Formula | C₁₂H₁₆BNO₄ | N/A |
| Molecular Weight | 249.07 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 110-116 °C | [2] |
| Synonyms | 4-Nitrophenylboronic acid pinacol ester, 1-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | [1] |
Synthesis
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely used method for the preparation of arylboronic acid pinacol esters from the corresponding boronic acid can be adapted. The following is a representative experimental protocol based on the synthesis of a similar compound, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-[3][4][5]dioxaborolane.
Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters
This protocol describes the esterification of a phenylboronic acid with pinacol.
Materials:
-
4-Nitrophenylboronic acid
-
Pinacol
-
Acetonitrile (or other suitable solvent like dichloromethane)
-
Magnesium sulfate (optional, as a drying agent)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A suspension of 4-nitrophenylboronic acid in acetonitrile is stirred at room temperature.
-
Pinacol (1.0-1.2 equivalents) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 1.5 to 3 hours, or until a clear solution is obtained, indicating the completion of the reaction.
-
The solvent is removed under reduced pressure using a rotary evaporator at 30-40°C.
-
The resulting crude product can be used directly or purified further by recrystallization or column chromatography if necessary.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.0-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF/water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or a pressure tube) are added the aryl halide, this compound, the palladium catalyst, a suitable ligand (if required), and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
The solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Spectroscopic Data
Detailed, verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound were not explicitly available in the search results. However, the expected characteristic signals can be inferred from the structure and comparison with similar compounds.
-
¹H NMR: Protons on the phenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the pinacol group would give a characteristic singlet at around δ 1.3 ppm.
-
IR Spectroscopy: Characteristic peaks would include those for the C-B bond, the B-O bond, the aromatic C=C bonds, and the nitro group (NO₂) stretches (typically around 1520 and 1340 cm⁻¹).
Signaling Pathways and Experimental Workflows
As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may have biological activity. The experimental workflows involving this compound are primarily synthetic organic chemistry procedures.
Diagrams
Below are diagrams representing the synthesis of the title compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of the title compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. This compound | 171364-83-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. 171364-83-3|this compound|BLD Pharm [bldpharm.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane | C9H17BO2 | CID 2763171 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Nitrophenylboronic Acid Pinacol Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-nitrophenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the reaction's catalytic cycle.
Core Properties and Data
4-Nitrophenylboronic acid pinacol ester is a key building block, particularly in the synthesis of complex organic molecules. Its utility is rooted in the stability of the pinacol boronate ester and the reactivity of the nitrophenyl group, which can be a precursor for other functional groups.
Table 1: Physicochemical Properties of 4-Nitrophenylboronic Acid Pinacol Ester
| Property | Value | References |
| Molecular Weight | 249.07 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [1][3] |
| CAS Number | 171364-83-3 | [1][2] |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 112-116 °C | [2][5] |
| Purity | Typically ≥95% | [2] |
| Solubility | Slightly soluble in water | [4][5] |
| Storage Conditions | Room temperature, sealed in a dry, dark place, often under an inert atmosphere like Argon | [1][5] |
| Synonyms | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene, 1-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | [1][2][3] |
Key Applications in Research and Development
4-Nitrophenylboronic acid pinacol ester is a crucial reactant in various synthetic transformations. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Other significant applications include:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section details a general yet comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction using 4-nitrophenylboronic acid pinacol ester with an aryl halide.
Objective: To synthesize a 4-nitro-1,1'-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Nitrophenylboronic acid pinacol ester
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2-3 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Nitrophenylboronic acid pinacol ester = 95 171364-83-3 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-Nitrophenylboronic acid pinacol ester | 171364-83-3 [chemicalbook.com]
- 5. 4-Nitrophenylboronic acid pinacol ester CAS#: 171364-83-3 [m.chemicalbook.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane. This versatile building block, a pinacol ester of 4-nitrophenylboronic acid, is of significant interest in organic synthesis and medicinal chemistry, primarily for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document details a standard laboratory-scale synthesis protocol and presents a thorough analysis of its spectroscopic data. Furthermore, it outlines the mechanistic pathway of its application in Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development.
Chemical Structure and Properties
This compound, also known as 4-nitrophenylboronic acid pinacol ester, is a stable, crystalline solid. The pinacol protecting group enhances the stability and shelf-life of the boronic acid, making it a convenient reagent for a variety of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 171364-83-3 |
| Molecular Formula | C₁₂H₁₆BNO₄ |
| Molecular Weight | 249.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 112-116 °C |
| Solubility | Soluble in organic solvents such as THF, Dioxane, DMF. |
Synthesis
The most common and straightforward synthesis of this compound involves the esterification of 4-nitrophenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent with a dehydrating agent to drive the equilibrium towards the product.
Experimental Protocol: Esterification of 4-Nitrophenylboronic Acid
This protocol is adapted from established procedures for the synthesis of similar arylboronic acid pinacol esters.
Materials:
-
4-Nitrophenylboronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a dry, 250 mL round-bottom flask under an inert atmosphere, add 4-nitrophenylboronic acid (1.0 eq), pinacol (1.05 eq), and anhydrous magnesium sulfate (1.5 eq).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Stir the resulting suspension at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate.
-
Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired this compound as a crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons of the nitrophenyl group and the methyl protons of the pinacol moiety. Based on data for structurally similar compounds, the following chemical shifts are expected.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.85 | d | 2H | Ar-H (ortho to Boron) |
| 1.35 | s | 12H | -C(CH₃ )₄ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbons of the aromatic ring and the pinacol group.
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Ar-C -NO₂ |
| ~136.0 | Ar-C -H (ortho to NO₂) |
| ~122.0 | Ar-C -H (ortho to Boron) |
| (Not observed) | Ar-C -B (often broadened) |
| ~84.5 | C -(CH₃)₂ |
| ~25.0 | -C(CH₃ )₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the nitro group, the aromatic ring, and the B-O and C-O bonds of the dioxaborolane ring.
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1370 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
| ~850 | Medium | C-H out-of-plane bend (p-disubstituted) |
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
General Reaction Scheme
An aryl halide (or triflate) is coupled with the arylboronic acid pinacol ester in the presence of a palladium catalyst and a base.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures, particularly in the field of drug development. The synthetic protocol and spectroscopic data provided in this guide serve as a comprehensive resource for researchers and scientists working with this important compound.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitrophenylboronic Acid Pinacol Ester
For Immediate Release
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-nitrophenylboronic acid pinacol ester. Due to its increasing application in organic synthesis, particularly in cross-coupling reactions, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.
Compound Identification and Properties
4-Nitrophenylboronic acid pinacol ester is a stable, crystalline solid commonly utilized as a reagent in various chemical transformations.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 171364-83-3 | |
| Molecular Formula | C₁₂H₁₆BNO₄ | [2] |
| Molecular Weight | 249.07 g/mol | [2] |
| Appearance | White solid / powder or crystals | [1] |
| Melting Point | 112-116 °C | [1] |
| Solubility | Slightly soluble in water | [1][3] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-nitrophenylboronic acid pinacol ester is classified as a hazardous substance.[3]
Hazard Classifications: [3]
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Signal Word: Warning[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:[4][5][6][7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye contact which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[4][7] |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities. | To protect skin from accidental spills or splashes.[4][8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated. | To prevent respiratory tract irritation.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid contact with skin and eyes.[9]
-
Avoid inhalation of dust or vapors.[4]
-
Wash hands thoroughly after handling.[5]
-
Take measures to prevent the buildup of electrostatic charge.[9]
Emergency Procedures
In the event of exposure or a spill, the following first-aid and emergency measures should be taken.
| Incident | First-Aid Measures |
| Inhalation | Remove the victim to fresh air. If symptoms persist, seek medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][9] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[9] |
| Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Use an inert absorbent material (e.g., sand, vermiculite) to contain and clean up the spill. Collect the spilled material and absorbent in a suitable container for disposal.[4] |
Experimental Protocols
4-Nitrophenylboronic acid pinacol ester is a versatile reagent in organic synthesis. A common application is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol for such a reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-nitrophenylboronic acid pinacol ester (1.0 equivalent), the desired aryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Workflows
To further clarify the experimental and safety procedures, the following diagrams have been generated.
Caption: A logical workflow for the safe handling of 4-nitrophenylboronic acid pinacol ester.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Disposal Considerations
All waste containing 4-nitrophenylboronic acid pinacol ester or its byproducts should be treated as hazardous waste.[4] Dispose of chemical waste in accordance with federal, state, and local regulations.[4] Do not dispose of down the drain. Contaminated materials, including PPE, should be collected in a designated and properly labeled sealed container for hazardous waste.[4]
Conclusion
4-Nitrophenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis. Adherence to the safety guidelines, proper handling procedures, and emergency preparedness outlined in this guide are essential for minimizing risks and ensuring a safe and productive research environment. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.
References
- 1. 4-Nitrophenylboronic acid pinacol ester | 171364-83-3 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Choosing the Right Apron for Chemical Handling - Blog [droppe.com]
- 9. combi-blocks.com [combi-blocks.com]
Solubility of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, a key organoboron compound, serves as a vital building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its utility in cross-coupling reactions for the formation of carbon-carbon bonds makes it indispensable in medicinal chemistry for creating complex molecular architectures.[1] Understanding the solubility of this compound is critical for its effective use in reaction optimization, purification processes, and formulation development. This guide provides a summary of available solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for its synthesis.
Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively documented in readily available literature. However, qualitative information and general trends for related boronic acid pinacol esters can provide valuable guidance. Generally, the esterification of boronic acids, such as in the formation of this pinacol ester, tends to enhance solubility in organic solvents compared to the parent boronic acid.[2][3][4]
| Solvent | Quantitative Solubility (g/L) | Qualitative Solubility |
| Water | Not available in searched literature | Slightly soluble[5] |
| Chloroform | Not available in searched literature | Expected to be soluble |
| Acetone | Not available in searched literature | Expected to be soluble |
| 3-Pentanone | Not available in searched literature | Expected to be soluble |
| Dipropyl ether | Not available in searched literature | Expected to be soluble |
| Methylcyclohexane | Not available in searched literature | Expected to have lower solubility |
Note: Expectations of solubility are based on general trends observed for phenylboronic acid pinacol esters, which show good solubility in polar aprotic solvents like ketones and ethers, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[3][4]
Experimental Protocol for Solubility Determination
To empower researchers to determine the precise solubility of this compound in their specific solvent systems, the following detailed methodology, adapted from the dynamic (synthetic) method, is provided.[2][3][4][6] This method involves identifying the temperature at which a known concentration of the solute completely dissolves.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Apparatus:
-
Analytical balance (precision ±0.1 mg)
-
Sealable glass vials or test tubes
-
Magnetic stirrer and small stir bars
-
Controlled temperature bath with a programmable heating rate
-
Calibrated temperature probe (accuracy ±0.03 K)[3]
-
Luminance probe or a laser beam and detector to monitor turbidity (optional, for enhanced precision)[3][4]
-
Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into a glass vial.
-
Add a precise mass or volume of the desired solvent to achieve a known mole fraction or concentration.
-
Add a magnetic stir bar and seal the vial tightly to prevent evaporation.
-
-
Measurement:
-
Place the sealed vial into the temperature bath.
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Increase the temperature of the bath at a slow, controlled rate (e.g., 0.3-1.0 K/h) to ensure thermal equilibrium.[3][6]
-
Continuously monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.
-
Record this temperature as the equilibrium point for that specific concentration.
-
-
Data Analysis:
-
Repeat the procedure for several different concentrations of the solute in the same solvent.
-
Construct a solubility curve by plotting the dissolution temperature (in Kelvin) against the mole fraction of the solute.
-
This curve provides the equilibrium solubility of the compound in the selected solvent across a range of temperatures.
-
Synthesis Workflow
This compound is typically synthesized via the esterification of 4-nitrophenylboronic acid with pinacol. This process is a common and efficient method for preparing boronic acid pinacol esters. A generalized workflow for this synthesis is depicted below.
References
Commercial Suppliers and Technical Guide for 4-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylboronic acid pinacol ester is a key reagent in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility stems from its role as a stable, versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The nitro group offers a site for further functionalization, making it an attractive starting material for the synthesis of a diverse range of compounds, including pharmaceuticals. This guide provides an in-depth overview of the commercial availability of 4-nitrophenylboronic acid pinacol ester, detailed experimental protocols for its synthesis and application, and an exploration of its relevance in drug discovery, specifically in the context of the PI3K/Akt/mTOR signaling pathway.
Commercial Availability
A variety of chemical suppliers offer 4-nitrophenylboronic acid pinacol ester, catering to different research and development needs. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their application. Below is a summary of offerings from prominent commercial vendors.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 643890 | ≥95% | 1g, 5g |
| Oakwood Chemical | 093024 | Not specified | 250mg, 1g, 5g, 25g |
| Echemi | Not specified | Not specified | Inquiry for bulk |
| Vsnchem | VB10473 | Not specified | Inquiry for bulk |
| [Generic Supplier] | Not specified | min 98% | 100g |
Physicochemical Properties
| Property | Value |
| CAS Number | 171364-83-3[1] |
| Molecular Formula | C12H16BNO4[1] |
| Molecular Weight | 249.07 g/mol [1] |
| Appearance | Powder or crystals[1] |
| Melting Point | 112-116 °C (lit.)[1] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc(cc2)--INVALID-LINK--=O[1] |
| InChI Key | LUWACRUAJXZANC-UHFFFAOYSA-N[1] |
Experimental Protocols
Synthesis of 4-Nitrophenylboronic Acid Pinacol Ester
A general and widely applicable method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester group onto an aryl halide.
Reaction Scheme:
References
The Unassuming Workhorse: A Technical Guide to the Core Reactivity of Arylboronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acid pinacol esters have become indispensable tools in modern organic synthesis, prized for their unique balance of stability and reactivity.[1][2][3][4] Their widespread application, particularly in the construction of complex molecular architectures found in pharmaceuticals, warrants a deep understanding of their fundamental chemical behavior.[4][5] This guide provides an in-depth exploration of the core reactivity of these versatile reagents, offering insights into their stability, key transformations, and the mechanistic underpinnings of their utility, with a focus on practical applications for professionals in drug development.
Core Principles: Stability and General Reactivity
Arylboronic acid pinacol esters are generally characterized as stable, crystalline solids that are often amenable to purification by silica gel chromatography, a significant advantage over their corresponding boronic acids which can be challenging to purify.[6][7][8] This enhanced stability is a key reason for their widespread use in multi-step syntheses.[5][9] However, they are not without their limitations. While more stable than boronic acids, they are susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding boronic acid and pinacol.[9][10][11][12] The rate of hydrolysis can be influenced by the electronic properties of the aryl group and the pH of the medium.[12]
Protodeboronation, the cleavage of the carbon-boron bond, is another potential decomposition pathway, especially for electron-rich or sterically hindered aryl groups.[13][14] Despite these considerations, their moderate reactivity and general functional group tolerance make them highly valuable intermediates.[1][3]
The Cornerstone of Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of arylboronic acid pinacol esters, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[15][16][17][18] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group compatibility.[16][19]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
A crucial aspect of the mechanism is the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. While it was once thought that hydrolysis of the pinacol ester to the boronic acid was a prerequisite for transmetalation, there is now evidence that boronic esters can directly participate in this step, albeit sometimes at different rates than the corresponding boronic acids.[20] The structure of the boronic ester can significantly impact the rate of transmetalation.[13][20]
Synthesis of Arylboronic Acid Pinacol Esters
A common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[1][7][21] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and couples it with aryl halides or triflates.[7][21] The reaction conditions are generally mild and tolerate a wide variety of functional groups.[7] Other methods for their synthesis include the direct C-H borylation of arenes and the reaction of organometallic reagents with a boron electrophile.[1][22]
Quantitative Data Summary
The reactivity of arylboronic acid pinacol esters in comparison to other boronic acid derivatives is a subject of ongoing research. The following tables summarize some of the available quantitative data.
Table 1: Relative Rates of Transmetalation for Different Boron Species
| Boron Species | Relative Rate (k_rel) | Reference |
| Arylboronic Acid | 1.00 | [13] |
| Arylboronic Acid Pinacol Ester | Slower than arylboronic acid | [13] |
| Catechol Arylboronic Ester | ~4.3 times faster than arylboronic acid | [13] |
Note: Relative rates can be highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 2: Yields of Suzuki-Miyaura Coupling with Different Boron Reagents
| Boron Reagent | Coupling Partner | Product Yield | Reference |
| Phenylboronic Acid | Indole Bromides | High | [15] |
| Phenylpinacolboronate Ester | Indole Bromides | Generally lower than with boronic acid | [15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Miyaura Borylation
The following protocol outlines a general procedure for the synthesis of an arylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Potassium acetate (KOAc), 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure arylboronic acid pinacol ester.
Conclusion
Arylboronic acid pinacol esters are robust and versatile reagents that play a pivotal role in modern organic synthesis, particularly in the pharmaceutical industry. Their enhanced stability compared to free boronic acids, coupled with their reliable reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes them indispensable building blocks for the construction of complex molecules. A thorough understanding of their synthesis, stability, and the mechanisms of their reactions is crucial for leveraging their full potential in the development of novel therapeutics and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04619G [pubs.rsc.org]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boronic Esters in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Boronic esters are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their unique combination of stability, versatility, and reactivity. As derivatives of boronic acids, they serve as crucial intermediates in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their enhanced stability compared to boronic acids makes them easier to handle, purify, and store, positioning them as preferred reagents in multi-step syntheses.[3][4] In drug development, the boronic ester motif is integral to the synthesis of complex pharmaceutical agents and is increasingly explored in prodrug strategies and for creating stimuli-responsive delivery systems.[5][6][7] This guide provides a comprehensive overview of the core chemistry of boronic esters, including their synthesis, properties, and key applications, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.
Core Concepts: Structure and Properties
Boronic esters are formed by the condensation of a boronic acid with an alcohol, most commonly a 1,2- or 1,3-diol, to form a cyclic ester.[1][8] This transformation alters the properties of the boron center, imparting greater stability while retaining the essential reactivity for synthetic applications.
Electronic Structure and Hybridization
The boron atom in a neutral boronic ester is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which confers Lewis acidic character.[8][9] In the presence of a Lewis base, such as a hydroxide or alkoxide ion, the boron atom can accept a pair of electrons to form a tetracoordinate, sp³-hybridized anionic "boronate" complex.[9] This equilibrium between the neutral trigonal ester and the anionic tetrahedral complex is fundamental to the reactivity of boronic esters, particularly in transmetalation steps of cross-coupling reactions.[5][9]
Stability and Handling
A primary advantage of boronic esters over their corresponding acids is their significantly improved stability. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation under certain conditions.[3][8] Esterification, particularly with sterically hindered diols like pinacol (2,3-dimethyl-2,3-butanediol), creates robust, often crystalline solids that are stable to air, moisture, and silica gel chromatography.[3][10] This stability facilitates their purification, long-term storage, and use in complex, multi-step synthetic sequences.[3] However, even stable esters like pinacol boronates can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][11]
Synthesis of Boronic Esters
Several reliable methods exist for the synthesis of boronic esters, allowing access to a wide diversity of structures.
Esterification of Boronic Acids
The most direct method is the condensation of a boronic acid with a diol.[8] The reaction is an equilibrium that is typically driven to completion by removing the water formed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[8]
Miyaura Borylation
The palladium-catalyzed Miyaura borylation is a powerful method for synthesizing aryl and vinyl boronic esters from the corresponding halides or triflates.[1][12][13] The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a weak base like potassium acetate (KOAc) to avoid competitive Suzuki-Miyaura coupling.[14] This method exhibits excellent functional group tolerance.[13]
C-H Borylation
Direct C-H borylation, often catalyzed by iridium complexes, has emerged as a highly efficient and atom-economical route to aryl and heteroaryl boronic esters.[12] This method avoids the need for pre-functionalized starting materials like organic halides, instead converting a C-H bond directly to a C-B bond.
Key Reactions and Applications
Boronic esters are versatile intermediates that participate in a wide range of transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of boronic esters, forming a C-C bond between the organic group of the ester and an organic halide or triflate.[2] The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] While boronic acids are often depicted in the generic mechanism, their corresponding esters are frequently the actual reagents used due to their stability.[3][15] It is believed that under the basic aqueous conditions of the reaction, the ester may hydrolyze in situ to the boronic acid or, alternatively, the boronate complex can transmetalate directly.[16]
Boronic Esters as Protecting Groups
The ability of boronic acids to reversibly form cyclic esters with diols is exploited to protect these functionalities, particularly in carbohydrate chemistry.[17] Phenylboronic acid is commonly used to selectively protect 1,2- or 1,3-diols, allowing for chemical modification of other hydroxyl groups on the sugar backbone. The boronic ester can then be cleaved under mild conditions.[17]
Conversely, the boronic acid moiety itself often requires protection during multi-step synthesis.[18] N-methyliminodiacetic acid (MIDA) boronate esters are a prominent class of "protected" boronic acids that are exceptionally stable and inert to cross-coupling conditions but can be readily deprotected with mild aqueous base to liberate the reactive boronic acid.[18]
Applications in Drug Development
Boronic esters are critical in the synthesis of many pharmaceutical compounds. Furthermore, they are a key component of prodrug strategies.[6] A drug containing a hydroxyl or diol functionality can be masked as a boronic ester, potentially improving its solubility, stability, or pharmacokinetic profile.[6] The ester can then be hydrolyzed in vivo to release the active drug.[6] This strategy is also being explored for targeted drug delivery, where cleavage is triggered by specific biological stimuli, such as high levels of reactive oxygen species (ROS) in a tumor microenvironment.[6]
Quantitative Data Summary
The choice of boronic ester can significantly impact reaction outcomes. The following tables provide comparative data for stability and reactivity.
Table 1: Relative Hydrolytic Stability of Boronic Esters
| Boronic Ester Type | Protecting Diol | Relative Stability | Comments |
|---|---|---|---|
| Pinacol Ester | Pinacol | High | Commonly used, stable to chromatography, but can be hydrolyzed.[4][10][14] |
| Neopentyl Glycol Ester | Neopentyl Glycol | Moderate-High | Forms a stable 6-membered ring.[13] |
| Pinanediol Ester | Pinanediol | Very High | Derived from chiral pinene; highly resistant to hydrolysis, requiring special cleavage conditions.[10][19] |
| Catechol Ester | Catechol | Low-Moderate | More reactive and more easily hydrolyzed than pinacol esters.[10][13] |
| MIDA Ester | N-methyliminodiacetic acid | Very High | Exceptionally stable; requires specific conditions for deprotection.[18] |
| Diethanolamine Ester | Diethanolamine | High | Forms stable, zwitterionic adducts that are easily purified and deprotected.[20] |
Table 2: Kinetic Data for Suzuki-Miyaura Transmetalation Data from a study on the reaction of [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ with various boron reagents.[15]
| Boron Reagent | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate |
| Arylboronic Acid | 5.78 x 10⁻⁴ | 1.00 |
| Catechol Boronic Ester | 2.66 x 10⁻³ | ~4.6 |
| Glycol Boronic Ester | 1.33 x 10⁻² | ~23.0 |
| Pinacol Boronic Ester | No discrete intermediate observed | Slower than boronic acid |
| Diisopropyl Boronic Ester | 9.94 x 10⁻⁵ | ~0.17 |
Note: This data highlights that while pinacol esters are valued for stability, other less sterically hindered esters can exhibit significantly faster transmetalation rates.[15]
Experimental Protocols
The following protocols provide detailed methodologies for common transformations involving boronic esters.
Protocol 1: Synthesis of Phenylboronic Pinacol Ester from Phenylboronic Acid
This protocol describes the straightforward esterification of a boronic acid with pinacol.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Hexane (as solvent)
-
Magnesium sulfate (anhydrous, optional)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if used), add phenylboronic acid and toluene.
-
Add pinacol (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or by observing the dissolution of the starting materials. Water will collect in the Dean-Stark trap.
-
Alternatively, for a non-reflux method, stir the reactants in a solvent like hexane at room temperature and add anhydrous magnesium sulfate to sequester the water produced. Stir for 12-24 hours.
-
After the reaction is complete (typically 2-4 hours under reflux), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly. If purification is needed, it can be recrystallized from a suitable solvent (e.g., hexane) or purified by silica gel chromatography.
Protocol 2: Miyaura Borylation of an Aryl Bromide [14]
This protocol details the synthesis of a boronic ester from an aryl halide using B₂pin₂.
Materials:
-
Aryl bromide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium acetate (KOAc, anhydrous, 3.0 eq)
-
1,4-Dioxane or DMSO (anhydrous solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol boronic ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling Using a Boronic Ester [21]
This protocol outlines the C-C bond formation between a boronic ester and an aryl halide.
Materials:
-
Aryl boronic pinacol ester (1.2 eq)
-
Aryl halide (e.g., bromide or iodide, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or other suitable Pd catalyst/ligand system.
-
Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
In a round-bottom flask, combine the aryl boronic ester, aryl halide, and palladium catalyst.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add the organic solvent, followed by the aqueous base solution.
-
Attach a reflux condenser and heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude biaryl product by silica gel column chromatography or recrystallization.
Protocol 4: Deprotection of a Pinacol Boronic Ester to a Boronic Acid [18][20]
This protocol describes the cleavage of a stable pinacol ester to generate the free boronic acid, often for immediate use.
Materials:
-
Pinacol boronic ester (1.0 eq)
-
Aqueous HCl (e.g., 1-2 M)
-
An organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
A second organic solvent for transesterification (e.g., Pentane or Hexane)
-
Isobutylboronic acid or Phenylboronic acid (as a scavenger, optional)
Procedure:
-
Dissolve the pinacol boronic ester in a suitable organic solvent system, such as a 1:1 mixture of diethyl ether and pentane.
-
Cool the solution in an ice bath.
-
Add aqueous HCl (2-3 equivalents) and stir vigorously for 1-4 hours. The boronic acid product will often precipitate as a white solid.
-
Alternatively, for a more efficient cleavage, conduct a transesterification. Dissolve the pinacol ester in an ethereal solvent. Add a scavenger like isobutylboronic acid or phenylboronic acid and an aqueous acid. Stir vigorously. The equilibrium will be driven towards the formation of the more volatile/soluble pinacol ester of the scavenger.[19]
-
Isolate the precipitated boronic acid by filtration, wash with cold pentane, and dry under vacuum.
-
If the boronic acid is soluble, transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid. Note that boronic acids can be unstable, so it is often best to use them immediately in the next synthetic step.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. aablocks.com [aablocks.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using Nitrophenyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting Suzuki-Miyaura cross-coupling reactions utilizing nitrophenyl boronic esters. The presence of the nitro group, an electron-withdrawing functionality, on the boronic ester presents unique challenges and considerations for this powerful C-C bond-forming reaction. These notes offer guidance on optimizing reaction conditions to achieve high yields and minimize side reactions.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other cross-coupled products with high efficiency and functional group tolerance.[1][2][3] The use of boronic esters, such as pinacol esters, in place of boronic acids can offer advantages in terms of stability, handling, and the mitigation of side reactions like protodeboronation, which can be prevalent with electron-deficient substrates like nitrophenyl boronic acids.[4][5][6][7] This protocol is designed to serve as a starting point for researchers employing nitrophenyl boronic esters in their synthetic endeavors.
Key Considerations for Coupling with Nitrophenyl Boronic Esters
The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic ester. Key parameters to consider for successful coupling include the choice of catalyst, base, and solvent system.
-
Catalyst Selection: The choice of palladium catalyst and its associated ligand is crucial for an efficient reaction. Catalysts with bulky, electron-rich phosphine ligands are often beneficial for challenging cross-coupling reactions.[8]
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. A moderately strong base is often a good starting point to activate the boronic ester without promoting significant protodeboronation.[4]
-
Solvent System: The choice of solvent can impact the solubility of the reagents and the stability of the boronic ester. Anhydrous and degassed solvents are recommended to prevent side reactions and catalyst degradation.[4][8]
Experimental Data Summary
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings involving nitrophenyl boronic acids or related electron-deficient substrates. This data, compiled from various sources, should be used as a qualitative guide for optimization.
Table 1: Comparison of Palladium Catalysts
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O (4:1) | 120 (Microwave) | 0.5 | >95 | [9] |
| Pd(dppf)Cl₂ | Aryl Bromide | 2-Nitrophenylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-110 | N/A | High | [4] |
| Pd(OAc)₂ / SPhos | Aryl Halide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | N/A | High | [10] |
Table 2: Influence of Base on the Reaction
| Base | Equivalents | Typical Solvent | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 60 - 100 | Often a reliable choice for challenging substrates, minimizing side reactions.[4] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, milder base suitable for many Suzuki reactions.[4] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | A stronger and more soluble inorganic base that can be effective when weaker bases fail.[4] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups.[4] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a nitrophenyl boronic ester with an aryl halide. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Nitrophenyl Boronic Ester (e.g., 4-Nitrophenylboronic acid pinacol ester) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the nitrophenyl boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1][8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-Dioxane, 5-10 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8][9]
Visualizing the Process
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Applications of 4-Nitrophenylboronic Acid Pinacol Ester in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Nitrophenylboronic acid pinacol ester is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its stable pinacol ester form makes it amenable to a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
The key utility of 4-nitrophenylboronic acid pinacol ester lies in its ability to introduce a nitrophenyl moiety into a target molecule. The nitro group can serve several purposes: it can be a key pharmacophoric element, engaging in specific interactions with a biological target, or it can act as a synthetic handle for further functionalization, for instance, through reduction to an aniline derivative.
A significant area of application for this reagent is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of anticancer drug discovery.
The synthesis of such inhibitors often involves the coupling of a heterocyclic core structure with various aryl or heteroaryl groups to explore the structure-activity relationship (SAR) and optimize potency and selectivity. 4-Nitrophenylboronic acid pinacol ester serves as a readily available and reactive coupling partner in these synthetic strategies, enabling the introduction of the 4-nitrophenyl group, which can contribute to the binding affinity of the final compound.
This document provides detailed protocols for the use of 4-nitrophenylboronic acid pinacol ester in the synthesis of a scaffold relevant to PI3K/mTOR inhibitors via a Suzuki-Miyaura coupling reaction. It also presents quantitative data for analogous compounds and visual representations of the relevant biological pathway and experimental workflows.
Quantitative Data: Biological Activity of PI3K/mTOR Inhibitors
The following table summarizes the in vitro biological activity of a series of macrocyclic compounds designed as PI3K/mTOR inhibitors. While these specific compounds were synthesized using an analogous aminopyridinyl boronic acid pinacol ester, the data illustrates the potency that can be achieved for this class of molecules, for which 4-nitrophenylboronic acid pinacol ester is a relevant building block.
| Compound ID | PI3Kα (IC50, nM) | mTOR (IC50, nM) | PIM-1 (IC50, nM) | PI3Kα (Ki, nM) |
| 16 | 19 | 5700 | 23 | - |
| 17 | 75 | >10000 | 46 | - |
| 18 | 58 | >10000 | 254 | - |
| 28 | 0.2 | 138 | 18 | - |
| 30 | 0.4 | 200 | 11 | - |
| 31 | 0.1 | 74 | 12 | - |
Data adapted from: "Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors."[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Halide with 4-Nitrophenylboronic Acid Pinacol Ester
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a heterocyclic halide (e.g., a chloro-, bromo-, or iodo-substituted pyridine, pyrimidine, or other N-heterocycle) and 4-nitrophenylboronic acid pinacol ester.
Materials:
-
Heterocyclic halide (1.0 equiv)
-
4-Nitrophenylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (0.05 - 0.1 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 equiv), 4-nitrophenylboronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv), and base (e.g., Na₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (e.g., a 2M aqueous solution of the base can be used, typically in a solvent to water ratio of 4:1 to 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, also known as 4-nitrophenylboronic acid pinacol ester, is a versatile building block in modern materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group, and the stability and reactivity of the boronic acid pinacol ester functionality, make it a valuable reagent for the synthesis of a wide range of advanced materials. This document provides detailed application notes and experimental protocols for its use in the synthesis of conjugated polymers, and as a precursor for functional materials.
Key Applications in Materials Science
The primary application of this compound lies in its utility as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
1. Synthesis of Conjugated Polymers: This boronic ester is a key component in the synthesis of conjugated polymers for organic electronic applications. The nitrophenyl unit can be incorporated to tune the electronic and optical properties of the resulting polymer, influencing factors such as the bandgap and charge transport characteristics. These polymers are promising materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
2. Precursor for Functional Materials: The nitro group on the aromatic ring can be readily reduced to an amine functionality. This transformation opens up a wide range of post-polymerization modifications, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, such as sensing or catalysis.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction involving a para-nitrophenylboronic acid derivative. While the specific pinacol ester is not detailed in this particular study, the high yield achieved with the para-isomer is indicative of the expected reactivity of this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add potassium phosphate (3.0 mmol), toluene (10 mL), and deionized water (2 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Representative Synthesis of a Conjugated Polymer via Suzuki Polymerization
This protocol provides a general method for the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer. The properties of the resulting polymer will depend on the choice of the comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Monomer Preparation: Ensure both this compound (1.0 mmol) and the dihaloaromatic comonomer (1.0 mmol) are pure and dry.
-
Reaction Setup: In a Schlenk tube, dissolve the monomers and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) in toluene (15 mL) under an inert atmosphere.
-
Addition of Base: Add a 2M aqueous solution of potassium carbonate (2 mL).
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48-72 hours. An increase in viscosity is typically observed as the polymerization proceeds.
-
Work-up: Cool the reaction to room temperature. Pour the viscous solution into a large volume of vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to remove catalyst residues and low molecular weight oligomers.
-
Isolation: Precipitate the polymer from the chloroform or toluene fraction into methanol. Collect the fibrous polymer by filtration and dry under vacuum at 40-50 °C.
Characterization: The polymer's molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The structure and purity can be confirmed by ¹H NMR and FT-IR spectroscopy. The optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Synthesis of Biaryls Using 4-Nitrophenylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate.[1] Among the diverse array of organoboron reagents, boronic acid pinacol esters offer enhanced stability and ease of handling compared to their corresponding boronic acids.[2] This application note details the use of 4-nitrophenylboronic acid pinacol ester in the synthesis of 4-nitrobiaryl compounds, which are valuable intermediates in the development of pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro group can present unique challenges and opportunities in the Suzuki-Miyaura coupling, making a clear understanding of optimal conditions and substrate scope essential for successful synthesis.[3]
Reaction Principle
The synthesis of biaryls using 4-nitrophenylboronic acid pinacol ester follows the general catalytic cycle of the Suzuki-Miyaura coupling. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The pinacol ester enhances the stability of the boronic acid, preventing premature decomposition and protodeboronation.[2]
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of 4-nitrophenylboronic acid pinacol ester with various aryl halides. The data is compiled from various sources to provide a comparative overview of the substrate scope and expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid Pinacol Ester with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 4 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 12 | 90 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 6 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
| 7 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 14 | 94 |
| 8 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
Yields are isolated yields and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general method for the synthesis of 4-nitrobiaryl compounds.
Materials:
-
4-Nitrophenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (Sphos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-nitrophenylboronic acid pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C using a preheated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-nitrobiaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for C-C Bond Formation with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for carbon-carbon (C-C) bond formation utilizing boronic esters. Boronic esters are valued in organic synthesis for their stability, ease of handling, and broad functional group tolerance, making them key reagents in the construction of complex molecular architectures, particularly in the pharmaceutical industry.[1] This document outlines the reaction conditions for three prominent coupling reactions involving boronic esters: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling. Detailed experimental protocols and quantitative data are presented to facilitate reaction optimization and implementation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between a boronic acid or ester and an organohalide or triflate.[1][2] It is one of the most widely used methods for the formation of biaryl structures and other C(sp²)-C(sp²) bonds due to its mild reaction conditions and broad substrate scope.[2][3]
Reaction Principle and Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a Pd(0) species.[1] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile to form a Pd(II) complex.[1][3]
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the Pd(II) complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][3]
Summary of Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions.
| Component | Examples | Typical Loading/Concentration | Notes |
| Boronic Ester | Pinacol esters, Neopentyl glycol esters | 1.0 - 1.5 equiv. | Esters offer enhanced stability compared to boronic acids.[1] |
| Electrophile | Aryl/vinyl halides (I, Br, Cl), triflates | 1.0 equiv. | Reactivity order: I > Br > OTf >> Cl.[3] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | 0.5 - 5 mol% | Pre-catalysts are often used to generate the active Pd(0) species in situ.[1][2] |
| Ligand | PPh₃, SPhos, XPhos, dppf | 1 - 2 equiv. relative to Pd | Bulky, electron-rich phosphine ligands are often highly effective.[2] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃, CsF | 2.0 - 3.0 equiv. | The base is crucial for the transmetalation step.[1] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | 0.1 - 0.5 M | Biphasic solvent systems (e.g., toluene/water) are common.[1] |
| Temperature | Room temperature to 120 °C | - | Higher temperatures are often required for less reactive electrophiles like chlorides. |
| Reaction Time | 1 - 24 hours | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add degassed toluene and degassed water to the flask via syringe.[2]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers and wash with brine (20 mL).[2]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, typically between a boronic acid or ester and a nucleophile containing an N-H or O-H bond.[4][5] It is a valuable alternative to palladium-catalyzed methods, often proceeding under milder conditions and in the presence of air.[4][6]
Reaction Principle and Catalytic Cycle
The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A generally accepted mechanism involves:
-
Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the Cu(II) catalyst.[5]
-
Transmetalation: The boronic ester transfers its organic group to the copper center.[5][7]
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.[5][7]
-
Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air.[5][7]
Summary of Reaction Conditions
| Component | Examples | Typical Loading/Concentration | Notes |
| Boronic Ester | Aryl/Alkyl pinacol esters | 1.0 - 2.0 equiv. | Aliphatic boronic esters can be more challenging substrates.[8] |
| Nucleophile | Amines, anilines, amides, phenols, alcohols | 1.0 equiv. | A wide range of N-H and O-H containing compounds are suitable.[6] |
| Copper Catalyst | Cu(OAc)₂, CuI, Cu(MeCN)₄PF₆ | 10 mol% - 1.0 equiv. | Stoichiometric amounts of copper are sometimes used.[7] |
| Base | Pyridine, Et₃N, DIPEA, DMAP | 2.0 - 3.0 equiv. | The base facilitates the deprotonation of the nucleophile.[5][7] |
| Solvent | DCM, MeCN, DMSO, MeOH | 0.1 - 0.5 M | The choice of solvent can significantly impact reaction efficiency.[7] |
| Oxidant | Air (O₂) | Atmospheric | The reaction is often run open to the air.[6] |
| Temperature | Room temperature to 120 °C | - | Heating may be required for less reactive substrates.[7] |
| Reaction Time | 8 - 48 hours | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of an aniline with an arylboronic acid pinacol ester.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv.)
-
Dichloromethane (DCM) (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that forms a new C-C bond from a thioester and a boronic acid or ester.[9] A key feature of this reaction is the use of a copper(I) co-catalyst, which allows the reaction to proceed under neutral, "baseless" conditions.[10]
Reaction Principle and Catalytic Cycle
The first-generation Liebeskind-Srogl coupling follows a catalytic cycle distinct from the Suzuki-Miyaura reaction:
-
Copper(I) Coordination: The thioester coordinates to the copper(I) thiophene-2-carboxylate (CuTC).[9]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-sulfur bond of the copper-activated thioester.[9]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, with the sulfur atom being transferred to the copper.[9]
-
Reductive Elimination: The ketone product is formed, and the Pd(0) catalyst is regenerated.[9]
Summary of Reaction Conditions
| Component | Examples | Typical Loading/Concentration | Notes |
| Boronic Ester | Aryl/vinyl pinacol esters | 1.1 - 1.5 equiv. | A variety of boronic esters are compatible. |
| Thioester | S-Aryl/alkyl thioesters | 1.0 equiv. | Thioesters serve as the electrophilic partner.[9] |
| Palladium Catalyst | Pd₂(dba)₃ | 1 - 5 mol% | A source of Pd(0) is required.[10] |
| Ligand | Tris(2-furyl)phosphine (TFP) | 2 - 4 equiv. relative to Pd | TFP is a commonly used ligand for this reaction.[9] |
| Copper Co-catalyst | Copper(I) thiophene-2-carboxylate (CuTC) | Stoichiometric (1.5 equiv.) | Essential for the reaction to proceed under neutral conditions.[9][10] |
| Solvent | THF, Dioxane | 0.1 - 0.2 M | Anhydrous solvents are typically used.[10][11] |
| Temperature | 50 - 100 °C | - | The reaction often requires heating.[10] |
| Reaction Time | 12 - 24 hours | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Liebeskind-Srogl Coupling
This protocol outlines a general procedure for the coupling of a thioester with a boronic acid.
Materials:
-
Thioester (0.50 mmol, 1.0 equiv.)
-
Boronic acid (0.55 mmol, 1.1 equiv.)
-
Pd₂(dba)₃·CHCl₃ (0.003 mmol, 0.6 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.006 mmol, 1.2 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.75 mmol, 1.5 equiv.)
-
Anhydrous THF (6 mL)
-
Anhydrous MgSO₄
-
Silica gel and solvents for chromatography
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture for 18 hours at 50 °C under an argon atmosphere.[10]
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the setup of many transition metal-catalyzed cross-coupling reactions, including those described above.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 10. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 11. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
The Versatility of 4-Nitrophenylboronic Acid Pinacol Ester in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylboronic acid pinacol ester is a versatile and valuable building block in modern organic synthesis. Its stable, easy-to-handle nature, combined with the reactivity of the boronic ester moiety, makes it a crucial component in the construction of complex molecular architectures. The presence of the nitro group offers a strategic advantage, serving as a versatile functional handle that can be readily transformed into other functionalities, such as amines, or used to modulate the electronic properties of the target molecule. This attribute is particularly significant in the fields of medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the use of 4-nitrophenylboronic acid pinacol ester, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including bioactive compounds like PI3K/mTOR inhibitors.
Key Applications
4-Nitrophenylboronic acid pinacol ester is a reactant in a variety of synthetic transformations[1][2]:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of carbon-carbon bonds between the 4-nitrophenyl group and various aryl, heteroaryl, or vinyl halides and triflates. This reaction is fundamental for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
-
Synthesis of Bioactive Molecules: It is a key building block in the synthesis of inhibitors for crucial cellular signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[1][2]
-
Synthesis of Aryl Azides: The boronic ester can be a precursor for the synthesis of 4-nitrophenyl azide, a useful reagent in click chemistry and for the introduction of azide functionalities.[1][2]
-
Other C-C and C-N Bond Forming Reactions: It also participates in other coupling reactions, including arylation of allylic chlorides and alkoxycarbonylation.[1][2]
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction of aryl halides with phenylboronic acids and their derivatives. While specific yields for 4-nitrophenylboronic acid pinacol ester can vary based on the coupling partner and reaction conditions, the data presented provides a general expectation for the efficiency of such transformations.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [3] (General Protocol) |
| 2 | Iodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 0.5 | 98 | [4] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | PATP-stabilized Pd NPs | K₂CO₃ | Ethanol | 80 | 2 | 98 | [5] |
| 4 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | High (Implied) | [6] |
| 5 | 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Methanol/H₂O | RT | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Nitrophenylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-nitrophenylboronic acid pinacol ester and a generic aryl bromide.
Materials:
-
4-Nitrophenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 mmol), 4-nitrophenylboronic acid pinacol ester (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualization of Key Concepts
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in Protocol 1.
References
- 1. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Covalent Organic Frameworks for Photocatalytic Hydrogen Generation
Audience: Researchers, scientists, and chemical engineering professionals.
Introduction and Fundamental Principles
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly tunable structures, making them exceptional candidates for photocatalysis.[1] Their ordered π-conjugated systems, permanent porosity, and high surface areas offer a powerful platform for converting solar energy into chemical energy, specifically through the photocatalytic splitting of water to produce hydrogen (H₂), a clean and sustainable fuel.[2]
A typical COF-based photocatalytic system for hydrogen evolution consists of three main components:
-
COF Photosensitizer: The COF material that absorbs light to generate electron-hole pairs (excitons).
-
Cocatalyst: Often a noble metal like platinum (Pt) or an earth-abundant alternative, which acts as the active site for proton reduction.[3]
-
Sacrificial Electron Donor (SED): A chemical species that irreversibly consumes the photogenerated holes, thereby preventing electron-hole recombination and ensuring a continuous flow of electrons for H₂ production.[3][4]
The overall process can be broken down into four key steps, as illustrated in the diagram below:
-
Light Absorption: The COF absorbs photons with energy equal to or greater than its bandgap, promoting an electron (e⁻) from the Valence Band (VB) to the Conduction Band (CB), leaving behind a hole (h⁺).
-
Charge Separation and Transfer: The generated electron-hole pair must separate efficiently. In well-designed COFs, particularly those with donor-acceptor (D-A) structures, this separation is intrinsic.[5] The electron migrates through the COF's conjugated framework to a cocatalyst.
-
Reductive Half-Reaction: The electron is transferred to the cocatalyst (e.g., Pt nanoparticles), which lowers the activation energy for the reduction of protons (H⁺) from water to produce hydrogen gas.[6]
-
Oxidative Half-Reaction: Simultaneously, the hole (h⁺) in the COF's VB is scavenged by a sacrificial electron donor (e.g., triethanolamine - TEOA, or ascorbic acid), which gets oxidized.[7] This step is crucial to prevent the electron from recombining with the hole and to regenerate the ground state of the COF photocatalyst.[3]
Caption: Mechanism of COF-based photocatalytic hydrogen evolution.
Design Strategies for Enhanced Performance
The efficiency of COF-based photocatalysts can be significantly improved through rational molecular design and engineering.[1]
-
Extending π-Conjugation: Building COFs from large, aromatic, and planar monomers enhances π-electron delocalization, which improves light absorption across the visible spectrum and facilitates charge carrier mobility.[1]
-
Donor-Acceptor (D-A) Structures: Integrating electron-donating and electron-accepting units into the COF framework creates an intrinsic electronic push-pull effect.[5] This built-in electric field promotes the efficient separation of photogenerated electrons and holes, suppressing charge recombination, which is a primary limiting factor in photocatalysis.[8][9]
-
Linkage Chemistry: The choice of covalent linkage (e.g., imine, β-ketoenamine, sp² carbon) is critical. Stable and conjugated linkages not only ensure the robustness of the framework but also provide pathways for charge transport.[10]
-
Heterojunction Engineering: Creating composite materials by interfacing COFs with other semiconductors (e.g., MOFs, g-C₃N₄, CdS) can establish heterojunctions that drive directional charge transfer, further enhancing charge separation.[11]
-
Porosity and Morphology: Hierarchical porous structures with both micropores and macropores can improve mass transport of reactants and products, while nanosizing COF particles can increase their dispersibility in aqueous media and expose more active sites.[12]
Caption: Logical relationship between COF design and photocatalytic activity.
Quantitative Performance Data
The performance of COF photocatalysts is typically evaluated by the Hydrogen Evolution Rate (HER) and the Apparent Quantum Yield (AQY). The following table summarizes the performance of several representative COF-based systems.
| COF Name | Cocatalyst (wt%) | Sacrificial Donor | H₂ Evolution Rate (HER) | AQY (%) @ Wavelength (nm) |
| TpPa-Cl₂ | Pt (3%) | Ascorbic Acid | 99.23 mmol g⁻¹ h⁻¹ | Not Reported |
| TpPa-CN₂ | Pt (3%) | Ascorbic Acid | 76.93 mmol g⁻¹ h⁻¹ | Not Reported |
| PY-DHBD-COF | Pt (1%) | Ascorbic Acid | 42.43 mmol g⁻¹ h⁻¹ | Not Reported |
| 3D-TAPTCOF | Pt | Triethanolamine (TEOA) | 31.3 mmol g⁻¹ h⁻¹ | Not Reported |
| N₃-COF | Pt | Triethanolamine (TEOA) | 1703 µmol g⁻¹ h⁻¹ | Not Reported |
| N₂-COF | Cobaloxime | Triethanolamine (TEOA) | 782 µmol g⁻¹ h⁻¹ | 0.16 @ 400 |
| TFPT-COF | Pt | Triethanolamine (TEOA) | 1970 µmol g⁻¹ h⁻¹ | 2.2 @ 400-780 |
| Tp-Pa-2/Cu₃(HHTP)₂ | None (MOF cocatalyst) | Triethanolamine (TEOA) | 7.71 mmol g⁻¹ h⁻¹ | Not Reported |
Data compiled from multiple sources.[3][6][11][13][14][15][16][17] Conditions such as light source, reactor volume, and catalyst concentration can vary between studies, affecting direct comparability.
Experimental Protocols
Protocol: Synthesis of a Representative Imine-Linked COF (e.g., TpPa-1)
This protocol describes a typical solvothermal synthesis for an imine-linked COF.
Materials:
-
1,3,5-Tris(4-formylphenyl)benzene (TFPB)
-
p-Phenylenediamine (Pa-1)
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube or similar pressure vessel
-
Solvents for washing: N,N-Dimethylformamide (DMF), acetone, tetrahydrofuran (THF)
Procedure:
-
Place the monomers, for example, TFPB and Pa-1, in a stoichiometric ratio into a Pyrex tube.
-
Add the solvent mixture (e.g., mesitylene/dioxane in a 1:1 v/v ratio).
-
Add the aqueous acetic acid catalyst to the mixture.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and seal it under vacuum.
-
Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-5 days.
-
After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Wash the collected solid extensively with DMF, acetone, and THF to remove any unreacted monomers and oligomers.
-
Activate the COF by solvent exchange with a low-boiling-point solvent (like acetone) followed by drying under high vacuum at an elevated temperature (e.g., 80-120 °C) overnight.
-
Characterize the final product using Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm imine bond formation, and gas sorption analysis (N₂) to determine surface area and porosity.
Protocol: Photocatalytic Hydrogen Evolution Experiment
This protocol outlines the standard procedure for measuring photocatalytic H₂ evolution.
Equipment:
-
Gas-tight photoreactor with a quartz window (top or side irradiation).
-
Light source (e.g., 300 W Xenon lamp with a UV cut-off filter, λ > 420 nm).
-
Magnetic stirrer.
-
Gas circulation system connected to a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a 5Å molecular sieve column. Carrier gas: Argon or Nitrogen.
-
Water bath or cooling fan to maintain a constant temperature (e.g., 25 °C).
Procedure:
-
Disperse a specific amount of the COF photocatalyst (e.g., 10-20 mg) in an aqueous solution containing the sacrificial electron donor (e.g., 10 vol% TEOA or 0.1 M Ascorbic Acid).
-
Add the cocatalyst precursor, typically an aqueous solution of H₂PtCl₆, to achieve the desired weight percentage (e.g., 1-3 wt% Pt). This allows for the in-situ photodeposition of Pt nanoparticles onto the COF surface during the experiment.[6]
-
Transfer the suspension to the photoreactor and seal it.
-
Purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove all air, especially oxygen.
-
Turn on the light source and begin irradiation while continuously stirring the suspension to keep the catalyst suspended.
-
At regular time intervals (e.g., every 30-60 minutes), take a gas sample from the reactor's headspace using a gas-tight syringe or an automated sampling loop.
-
Inject the gas sample into the GC to quantify the amount of H₂ produced.
-
Calculate the cumulative amount of H₂ evolved over time and report the activity as a rate (μmol h⁻¹ or mmol h⁻¹), often normalized by the catalyst mass (μmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹).
Caption: Workflow for a typical photocatalytic hydrogen evolution experiment.
Protocol: Apparent Quantum Yield (AQY) Measurement
AQY is a critical metric that measures the efficiency of photon utilization for a specific reaction at a given wavelength.
Procedure:
-
Follow the same experimental setup as the photocatalytic H₂ evolution experiment (Protocol 4.2).
-
Instead of a broadband light source, use a monochromatic light source. This is achieved by placing a bandpass filter (e.g., 420 nm, 450 nm, 500 nm) between the lamp and the reactor.
-
Measure the intensity and area of the incident light beam at the reactor's position using a calibrated radiometer or photodiode power sensor.
-
Calculate the number of incident photons per unit time using the measured power and wavelength.
-
Run the photocatalytic experiment for a set period under this monochromatic irradiation and measure the initial rate of H₂ evolution.
-
Calculate the AQY using the following formula:[18]
AQY (%) = (Number of reacted electrons / Number of incident photons) x 100
For hydrogen evolution, two electrons are required to produce one molecule of H₂. Therefore, the formula becomes:
AQY (%) = (2 x Number of evolved H₂ molecules / Number of incident photons) x 100
Summary and Outlook
COFs have demonstrated remarkable potential as highly tunable platforms for photocatalytic hydrogen production.[19] Strategic designs focusing on D-A structures, π-conjugation, and stable linkages have led to significant improvements in performance.[16] However, challenges remain, including long-term stability in aqueous environments, the reliance on expensive noble metal cocatalysts, and the scalability of COF synthesis.[1]
Future research will likely focus on:
-
Developing COFs with enhanced stability under prolonged irradiation in aqueous media.
-
Designing efficient and robust noble-metal-free cocatalysts.[20]
-
Exploring novel, highly conjugated COF structures that can absorb a broader range of the solar spectrum.
-
Gaining deeper mechanistic insights into charge transfer dynamics to guide the rational design of next-generation photocatalysts.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Strategic design of covalent organic frameworks (COFs) for photocatalytic hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. H2 Evolution with Covalent Organic Framework Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of donor–acceptor covalent organic frameworks for photocatalytic hydrogen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Boosting photocatalytic hydrogen evolution of covalent organic frameworks by introducing 2D conductive metal–organic frameworks as noble metal-free co-catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In situ photodeposition of platinum clusters on a covalent organic framework for photocatalytic hydrogen production [ideas.repec.org]
- 14. Significant improvement of photocatalytic hydrogen evolution performance in covalent organic frameworks: substituent fine-tuning - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00478G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Donor–acceptor type covalent organic frameworks: design, optimization strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01267H [pubs.rsc.org]
- 17. Single-Site Photocatalytic H2 Evolution from Covalent Organic Frameworks with Molecular Cobaloxime Co-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress on covalent organic frameworks for photocatalytic hydrogen generation via water splitting - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during Suzuki coupling reactions with electron-deficient boronic esters, providing actionable solutions to improve reaction outcomes.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-deficient boronic ester. What are the primary factors I should investigate?
A1: Low yields in these reactions often stem from a few critical areas. A systematic check of your reagents and reaction conditions is the best first step.
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: Electron-deficient boronic esters are particularly susceptible to a side reaction called protodeboronation, where the boronic ester group is replaced by a hydrogen atom. It is crucial to use fresh, high-purity boronic esters. Consider converting them to more stable forms like pinacol esters or MIDA boronates if protodeboronation is a persistent issue.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst.[1] Ensure your base is of high purity and handled appropriately.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is rigorously purged with an inert gas, such as argon or nitrogen, using several vacuum/backfill cycles.
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Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and typically necessitate more specialized and highly active catalyst systems.
-
Q2: Protodeboronation of my electron-deficient boronic ester seems to be the major side reaction. How can I minimize it?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids and esters.[1] Several strategies can be employed to mitigate this unwanted side reaction:
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Choice of Base: The base plays a crucial role in the catalytic cycle but can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]
-
Use of More Stable Boron Reagents: Converting the boronic ester to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus reducing the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1] Careful reaction monitoring (e.g., by TLC, GC-MS, or LC-MS) is recommended to avoid unnecessarily long reaction times.
-
Anhydrous Conditions: In some cases, using anhydrous conditions with a suitable base can help suppress protodeboronation.[1]
Q3: My reaction is sluggish and gives low conversion. How can I accelerate the reaction rate?
A3: Slow reaction rates with electron-deficient boronic esters are often due to a slow transmetalation step, as these substrates are less nucleophilic.[2] The following adjustments can help improve the reaction kinetics:
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Ligand Selection: The choice of ligand is critical. For electron-deficient systems, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective.[1][2] These ligands can accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Choice of Base: A stronger base can sometimes accelerate a sluggish transmetalation step. Bases like K₃PO₄ or Cs₂CO₃ are often effective in these cases.[2]
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Temperature: Increasing the reaction temperature can often overcome activation energy barriers and increase the reaction rate.[2] However, this must be balanced with the potential for increased side reactions like protodeboronation.
-
Solvent System: The solvent can significantly influence the reaction by affecting the solubility of reagents and stabilizing catalytic intermediates. Common solvent systems include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[1] Empirical optimization of the solvent system is often necessary.
Q4: I am observing significant amounts of homocoupling of my boronic ester. What causes this and how can I prevent it?
A4: Homocoupling of the boronic ester to form a biaryl byproduct is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3]
-
Rigorous Degassing: Ensure that all solvents, including any water used in the reaction mixture, are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.[4]
-
Maintain Inert Atmosphere: A positive pressure of an inert gas (argon or nitrogen) should be maintained throughout the reaction setup and duration.
-
Use of Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as Pd(II) species can promote homocoupling during their in situ reduction to the active Pd(0) catalyst.[3]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that can be adjusted to optimize the Suzuki coupling of electron-deficient boronic esters.
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | Air-sensitive, higher cost.[5] | 1-2[5] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | Air-sensitive, higher cost.[5] | 1-2[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[5] | Lower activity for challenging substrates, may require higher temperatures.[5] | 2-5[5] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[5] | May not be as active as Buchwald-type systems for highly challenging substrates.[5] | 1-3[5] |
Table 2: Influence of Base and Solvent on Suzuki Coupling with Electron-Deficient Partners
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. A common choice for challenging substrates.[5][6] |
| Cs₂CO₃ | Dioxane or THF | A strong base that can be effective when weaker bases fail to promote transmetalation.[2] |
| KF | Dioxane or THF | A milder base that can be useful in minimizing protodeboronation.[1] |
| K₂CO₃ | Toluene/H₂O/EtOH or DMF | A commonly used base, but may be less effective for highly electron-deficient systems or may promote side reactions. |
Experimental Protocols
Detailed Protocol for a General Suzuki Coupling Reaction with an Electron-Deficient Boronic Ester
This protocol provides a general procedure for a small-scale Suzuki coupling reaction under an inert atmosphere. The specific catalyst, ligand, base, solvent, and temperature should be optimized for the specific substrates being used.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic ester (e.g., pinacol ester) (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]
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Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered[2]
-
Degassed solvent (e.g., 10:1 Dioxane/H₂O)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic ester (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[2]
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere.[1][2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.[2] Then, add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).[2]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
Preventing hydrolysis of 4-nitrophenylboronic acid pinacol ester during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-nitrophenylboronic acid pinacol ester during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-nitrophenylboronic acid pinacol ester hydrolysis?
A1: The primary cause of hydrolysis is the presence of water, which reacts with the boronic ester to form 4-nitrophenylboronic acid and pinacol. This reaction is often accelerated by basic or acidic conditions and higher temperatures. The electron-withdrawing nature of the nitro group on the phenyl ring makes the boron atom more Lewis acidic and thus more susceptible to nucleophilic attack by water.
Q2: Why is preventing hydrolysis of 4-nitrophenylboronic acid pinacol ester important for my reaction?
A2: Preventing hydrolysis is crucial for several reasons. The formation of the corresponding boronic acid can lead to undesired side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[1] This reduces the yield of your desired product. Furthermore, the change in the reagent's structure and properties can affect the reaction kinetics and overall outcome. In the context of Suzuki-Miyaura coupling, while the boronic acid is often the reactive species, its uncontrolled formation can lead to reproducibility issues.
Q3: Can I visually detect if my 4-nitrophenylboronic acid pinacol ester has hydrolyzed?
A3: While significant hydrolysis might lead to changes in the physical properties of the material, such as its crystalline structure or solubility, visual detection is not a reliable method for determining the extent of hydrolysis. Chromatographic techniques like TLC or HPLC, or spectroscopic methods like NMR, are necessary for accurate quantification.
Q4: How does pH affect the stability of 4-nitrophenylboronic acid pinacol ester?
A4: The stability of 4-nitrophenylboronic acid pinacol ester is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[2] At physiological pH (around 7.4), the rate of hydrolysis is considerably accelerated.[2] For Suzuki-Miyaura reactions, the choice of base is critical, as strongly basic aqueous conditions can rapidly promote hydrolysis.
Troubleshooting Guide
Issue: Low yield in Suzuki-Miyaura coupling reaction with 4-nitrophenylboronic acid pinacol ester.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the boronic ester | 1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry toluene, dioxane, or THF) and dry glassware. Consider adding molecular sieves to the reaction mixture. 2. Use a Weaker, Non-hydroxide Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] For base-sensitive substrates, anhydrous KF can also be effective. 3. Optimize Reaction Temperature: High temperatures can accelerate hydrolysis. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow. 4. Monitor the reaction closely: Use HPLC or TLC to monitor the consumption of the starting material and the formation of the product and byproducts. |
| Protodeboronation | This is often a consequence of hydrolysis. Follow the steps above to minimize hydrolysis. Using a less polar, aprotic solvent can also disfavor the protodeboronation pathway. |
| Inefficient Catalytic System | 1. Increase Catalyst Loading: A higher catalyst loading can accelerate the desired coupling reaction, minimizing the time the boronic ester is exposed to potentially degrading conditions. 2. Use Robust Ligands: Employ electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) that promote efficient cross-coupling. |
| Oxygen Contamination | The presence of oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid. Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Quantitative Data on Hydrolysis
The rate of hydrolysis of arylboronic acid pinacol esters is significantly influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups, like the nitro group in 4-nitrophenylboronic acid pinacol ester, generally increase the rate of hydrolysis.
Table 1: Comparative Stability of Phenylboronic Pinacol Esters in Aqueous Buffer
| Substituent on Phenyl Ring | Condition | Approximate % Remaining after 30 min |
| 4-Nitro (electron-withdrawing) | pH 7.4 Buffer | < 20% |
| Unsubstituted | pH 7.4 Buffer | ~ 60% |
| 4-Amino (electron-donating) | pH 7.4 Buffer | > 95% |
Data synthesized from trends observed in the literature.[2]
Table 2: Effect of Base on Suzuki Coupling Outcome with Sensitive Substrates
| Base | Typical Conditions | Outcome with Base-Sensitive Esters | Rationale |
| NaOH, KOH | Aqueous solvents, 80-100 °C | High risk of ester saponification and boronic ester hydrolysis. | Strong hydroxide bases readily hydrolyze esters. |
| K₂CO₃, Cs₂CO₃ | Anhydrous or aqueous solvents, 80-110 °C | Good to excellent yields. | Milder basicity prevents significant saponification. |
| K₃PO₄ | Anhydrous toluene or dioxane, 80-110 °C | Generally high yields, good for preventing protodeboronation. | Sufficiently basic for coupling without promoting significant hydrolysis.[1] |
| Triethylamine (TEA) | Anhydrous solvents, 80-100 °C | Often less effective for Suzuki coupling. | Organic amines are generally weaker bases and may not be sufficient to drive the catalytic cycle efficiently. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrolysis
This protocol employs a weaker base and anhydrous conditions to minimize the hydrolysis of 4-nitrophenylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Nitrophenylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or similar reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 4-nitrophenylboronic acid pinacol ester, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HPLC Monitoring of Hydrolysis
This protocol provides a method to quantify the extent of hydrolysis of 4-nitrophenylboronic acid pinacol ester.
HPLC System and Conditions:
-
Column: A C18 column with low silanol activity is recommended to prevent on-column hydrolysis.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the ester and the hydrolyzed acid absorb (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of 4-nitrophenylboronic acid pinacol ester in a non-aqueous, aprotic solvent like acetonitrile.
-
Prepare a standard solution of 4-nitrophenylboronic acid in the same solvent.
-
At desired time points, withdraw an aliquot from the reaction mixture.
-
Quench the aliquot immediately in a vial containing the aprotic solvent to prevent further hydrolysis.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the 4-nitrophenylboronic acid pinacol ester and 4-nitrophenylboronic acid by comparing retention times with the standards.
-
Quantify the amount of each species by integrating the peak areas and using a calibration curve if necessary.
Visualizations
Caption: Mechanism of 4-nitrophenylboronic acid pinacol ester hydrolysis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane in their experiments. The following information is designed to help you identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic ester group with a hydrogen) and homocoupling of the boronic ester. Additionally, under certain conditions, reactions involving the nitro group, such as its reduction, can occur.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of nitrobenzene as a byproduct. This is a significant issue as it consumes the starting material, reducing the yield of the desired cross-coupled product.[1][2] This side reaction is often promoted by the presence of water and strong bases.
Q3: What causes the homocoupling of the boronic ester?
A3: Homocoupling results in the formation of 4,4'-dinitrobiphenyl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can alter the oxidation state of the palladium catalyst, leading to the undesired coupling of two boronic ester molecules.
Q4: Can the nitro group on the phenyl ring interfere with the reaction?
A4: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the boronic ester. While often compatible with Suzuki-Miyaura coupling, the nitro group can sometimes act as a leaving group (pseudo-halide) in palladium-catalyzed reactions, though it is generally less reactive than common halides like bromide.[3][4] There is also a possibility of the nitro group being reduced to an amine, especially if the reaction conditions are not carefully controlled or if certain catalysts and reagents are used.[5][6][7]
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Presence of Nitrobenzene Byproduct
Symptom: Your reaction shows a low yield of the desired cross-coupled product, and analysis (e.g., by GC-MS or LC-MS) indicates the presence of a significant amount of nitrobenzene.
Cause: This is a classic sign of protodeboronation.
Solutions:
-
Use Anhydrous Conditions: Moisture is a primary culprit in protodeboronation. Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and pre-drying of solid reagents is critical.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[8]
-
Optimize Reaction Temperature: Higher temperatures can promote protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
"Slow-Release" Strategy: Employing a stable precursor that slowly releases the boronic acid in situ can minimize its concentration and thus reduce the rate of protodeboronation.[1]
Illustrative Data: Effect of Reaction Conditions on Protodeboronation
| Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product (Nitrobenzene) Yield (%) |
| NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 50 |
| K₃PO₄ | Anhydrous Dioxane | 80 | 85 | <5 |
| Cs₂CO₃ | Anhydrous Toluene | 90 | 88 | <3 |
| K₂CO₃ | Anhydrous THF | 70 | 82 | ~10 |
Note: These are illustrative values to demonstrate trends.
Issue 2: Formation of 4,4'-Dinitrobiphenyl Byproduct
Symptom: Your product mixture contains a significant amount of 4,4'-dinitrobiphenyl, the homocoupling product.
Cause: This is typically due to the presence of oxygen, which can lead to oxidative homocoupling catalyzed by palladium.
Solutions:
-
Thoroughly Degas Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
-
Use a Pre-activated Catalyst: Using a pre-formed, active Pd(0) catalyst can sometimes reduce the likelihood of side reactions that are promoted by in situ reduction steps.
Illustrative Data: Effect of Atmosphere on Homocoupling
| Atmosphere | Desired Product Yield (%) | Homocoupling Product (4,4'-Dinitrobiphenyl) Yield (%) |
| Air | 60 | 25 |
| Nitrogen | 88 | <2 |
| Argon | 90 | <2 |
Note: These are illustrative values to demonstrate trends.
Issue 3: Presence of Aminophenyl-containing Byproducts
Symptom: Analysis of your reaction mixture reveals byproducts containing an amino group instead of the nitro group.
Cause: The nitro group has been reduced. This can be caused by certain phosphine ligands or additives in the reaction, or by a catalyst system that also promotes hydrogenation.[6][7]
Solutions:
-
Ligand Selection: Avoid ligands that are known to have reducing properties. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Avoid Reductive Conditions: Ensure that no unintended sources of hydrogen are present in the reaction. Be cautious with the choice of solvents and additives. Some alcohol solvents at elevated temperatures can act as hydride donors.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased as such, dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Use a fresh, high-purity batch of this compound.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.
-
Add the degassed anhydrous solvent via cannula or syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimized temperature (start with a lower temperature, e.g., 80 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct (nitrobenzene).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways for this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rua.ua.es [rua.ua.es]
- 6. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Nitrophenylboronic Acid Pinacol Ester Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of reaction products derived from 4-nitrophenylboronic acid pinacol ester.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of products from reactions involving 4-nitrophenylboronic acid pinacol ester, such as Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the desired product after silica gel column chromatography. | The product, being a boronic ester, may be partially degrading on the silica gel.[1][2] Silica gel can sometimes be Lewis acidic enough to cause decomposition of organoboronic acids and esters.[1] | Consider using a less acidic stationary phase like neutral alumina or treating the silica gel. A common technique is to use boric acid-impregnated silica gel to suppress the over-adsorption and decomposition of boronic acid pinacol esters.[1] Alternatively, a very short silica gel plug filtration might be sufficient for purification if the impurities are significantly different in polarity. |
| Presence of a yellow impurity in the final product, which has a different Rf value than the starting material. | This is likely 4-nitrophenol, a common degradation product of 4-nitrophenylboronic acid or its pinacol ester, especially in the presence of water or during prolonged heating.[3][4] 4-nitrophenol is yellow in basic solutions and can be tracked by its color.[4] | An aqueous basic wash (e.g., with 1 M NaOH) of the organic layer during workup can effectively remove the acidic 4-nitrophenol.[5] After separation, the aqueous layer can be acidified and extracted if recovery of the 4-nitrophenol is desired for analysis. |
| The purified product contains unreacted 4-nitrophenylboronic acid pinacol ester. | The reaction may not have gone to completion. Driving the reaction to full conversion is often preferable to dealing with difficult separations of starting material and product, which may have similar polarities. | Consider increasing the amount of the coupling partner (the aryl halide in a Suzuki coupling) to ensure the complete consumption of the boronic ester.[5] Alternatively, optimizing reaction conditions such as temperature, reaction time, or catalyst system may be necessary.[6] |
| The product appears to be decomposing on the TLC plate, showing streaking. | Boronic esters can be unstable on silica gel TLC plates, leading to streaking and inaccurate Rf values.[1] | Using boric acid-impregnated silica gel for TLC analysis can provide cleaner spots and more reliable Rf values.[1] |
| Difficulty in removing palladium catalyst residues from the product. | Palladium catalysts and their byproducts can be difficult to remove completely by chromatography alone. | After the reaction, filtering the crude mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[6] Washing the organic layer with an aqueous solution of a thiol-containing reagent, such as thiourea or L-cysteine, can also help to scavenge residual palladium. |
| The presence of pinacol as an impurity. | Hydrolysis of the 4-nitrophenylboronic acid pinacol ester back to the boronic acid, followed by workup, can release pinacol into the organic phase. | Pinacol is highly soluble in water and can typically be removed by aqueous washes during the workup. Ensure thorough washing with water or brine. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using 4-nitrophenylboronic acid pinacol ester is giving a low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings can often be traced back to a few key factors:
-
Reagent Quality: Ensure your 4-nitrophenylboronic acid pinacol ester is fresh and has been stored properly, as boronic esters can degrade over time. The quality of your aryl halide, palladium catalyst, ligand, and base are also critical.[6]
-
Reaction Conditions: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[6]
-
Solvent and Base: Use anhydrous and degassed solvents to avoid catalyst deactivation by oxygen.[6] The choice of base is also crucial and can be reaction-dependent.
-
Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and optimizing the reaction time and temperature.[6][7]
Q2: How can I best monitor the progress of my reaction involving 4-nitrophenylboronic acid pinacol ester?
A2: Thin Layer Chromatography (TLC) is a common method for monitoring reaction progress. It is advisable to spot the reaction mixture alongside the starting materials (4-nitrophenylboronic acid pinacol ester and your coupling partner) on the same TLC plate for direct comparison. Staining with an appropriate reagent may be necessary if the product is not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the consumption of reactants.[6]
Q3: Is recrystallization a viable method for purifying products derived from 4-nitrophenylboronic acid pinacol ester?
A3: Yes, recrystallization can be a very effective purification technique, especially if your product is a solid.[8] The choice of solvent system is critical and will depend on the solubility of your product and impurities. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene. A small-scale trial is recommended to find the optimal solvent system.
Q4: I am observing the hydrolysis of my boronic ester product during purification. How can I prevent this?
A4: The pinacol ester of boronic acids can be susceptible to hydrolysis, especially at certain pH values.[9] During purification, particularly with silica gel chromatography, the acidic nature of the silica can promote hydrolysis. To minimize this, you can:
-
Use a less acidic stationary phase like neutral alumina.
-
Employ boric acid-impregnated silica gel.[1]
-
Work quickly and avoid prolonged exposure of the compound to silica gel.
-
Ensure your solvents are anhydrous.
Q5: What is the best way to remove unreacted boronic acid from my product mixture?
A5: If your product is not acidic, a common and effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will be deprotonated and dissolve in the aqueous layer, while your non-acidic product remains in the organic layer.[5] After separation, acidifying the aqueous layer will protonate the boronic acid, allowing it to be re-extracted into an organic solvent if needed.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Column Chromatography
This protocol is adapted from a method described for the purification of pinacol boronic esters to minimize on-column degradation.[1]
-
Preparation of the Slurry: In a fume hood, prepare a slurry of silica gel in a suitable solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Addition of Boric Acid: For every 100 g of silica gel, add a solution of 5 g of boric acid dissolved in a minimal amount of a polar solvent like methanol.
-
Mixing: Thoroughly mix the slurry to ensure an even distribution of the boric acid on the silica gel.
-
Solvent Removal: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Activation: The boric acid-impregnated silica gel can be activated by heating in an oven at 120 °C for several hours before use.
-
Column Packing: Pack the column with the prepared silica gel using your standard slurry packing method.
Protocol 2: General Workup Procedure to Remove Acidic Impurities
This protocol is designed to remove acidic impurities such as unreacted boronic acid and 4-nitrophenol.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH. Shake gently and allow the layers to separate. Collect the organic layer.
-
Back Extraction (Optional): To ensure complete recovery of the product, the aqueous layer can be back-extracted with the same organic solvent.
-
Brine Wash: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Visualizations
Caption: A general workflow for the purification of products from 4-nitrophenylboronic acid pinacol ester.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Arylboronic Ester Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding protodeboronation of arylboronic esters, a common side reaction in cross-coupling chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving arylboronic esters, with a focus on diagnosing and preventing protodeboronation.
Problem: Low yield of desired cross-coupling product and formation of a significant amount of arene byproduct.
This observation strongly suggests that protodeboronation of the arylboronic ester is occurring, where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction is particularly prevalent with electron-deficient heteroaromatic boronic acids under the basic and often heated conditions of Suzuki-Miyaura coupling.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation of arylboronic esters?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an arylboronic ester is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding arene. This reaction consumes the boronic ester, thereby reducing the yield of the desired cross-coupling product.[1]
Q2: What are the primary pathways for protodeboronation of arylboronic esters?
A2: Protodeboronation of arylboronic esters can occur through two main pathways:
-
Direct Protodeboronation: The arylboronic ester itself undergoes direct cleavage of the C-B bond.
-
Pre-hydrolytic Pathway: The arylboronic ester first hydrolyzes to the corresponding arylboronic acid, which is often more susceptible to protodeboronation, especially under basic conditions.[2][3] The rate of this hydrolysis is a key factor in the overall stability of the ester.[2]
Q3: Does converting a boronic acid to an ester always prevent protodeboronation?
A3: Not necessarily. While esterification, particularly to a pinacol ester, is a common strategy to enhance stability, it does not guarantee protection against protodeboronation.[2][4] The stability of an arylboronic ester is a nuanced interplay of the ester's resistance to hydrolysis and its intrinsic reactivity towards direct protodeboronation.[2] Some esters can be considerably more reactive than the corresponding boronic acid.[2]
Q4: How does pH influence protodeboronation?
A4: The pH of the reaction medium is a critical factor. Protodeboronation is often accelerated under basic conditions (high pH) due to the formation of more reactive arylboronate anions.[2] However, for some heteroaromatic systems, protodeboronation can be rapid even at neutral pH.
Q5: Which type of boronic ester is most stable?
A5: Pinacol esters are widely used and generally offer good stability by sterically shielding the boron center from attack.[5] However, for particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[1] MIDA boronates are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, a strategy known as "slow-release".[1][6] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1]
Quantitative Data on Protodeboronation
The stability of arylboronic esters is highly dependent on the structure of the esterifying diol. The following table summarizes the relative rates of direct protodeboronation for various esters of 2,6-difluorophenylboronic acid.
| Entry | Esterifying Diol/Triol | Relative Rate of Direct Protodeboronation (log krel PDB) | Half-life (t1/2) at pH 13 |
| 1 | Boronic Acid | 0 | 1.3 min |
| 2 | Pinacol | -2.3 | 4.3 h |
| 3 | Ethylene Glycol | -0.6 | 21 min |
| 4 | 2-Methyl-1,3-propanediol | -0.1 | 1.5 min |
| 5 | 1,3-Propanediol | 0.1 | 1.0 min |
| 6 | Glycerol | 0.2 | 48 s |
| 7 | 2,2-Dimethyl-1,3-propanediol | 1.6 | 1.5 s |
| 8 | 2-Methyl-2,4-pentanediol | 2.8 | 120 ms |
| 9 | 2,4-Dimethyl-2,4-pentanediol | 4.1 | 7 ms |
Data adapted from a study by Lloyd-Jones et al.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protodeboronation-Sensitive Arylboronic Ester
This protocol provides a starting point for Suzuki-Miyaura coupling reactions where protodeboronation is a concern. Optimization for specific substrates is recommended.
Materials:
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Ligand (if required)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid pinacol ester, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the lowest effective temperature (e.g., start at 60–80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of a MIDA Boronate for Enhanced Stability
For substrates that are highly prone to protodeboronation, conversion to a MIDA boronate is a highly effective strategy.[1]
Materials:
-
Arylboronic acid (1.0 equiv.)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv.)
-
Toluene/DMSO (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the arylboronic acid and N-methyliminodiacetic acid in the toluene/DMSO mixture.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
After cooling, the MIDA boronate often precipitates.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
-
The resulting MIDA boronate is typically a stable solid that can be stored and used in subsequent "slow-release" Suzuki-Miyaura coupling reactions.
Signaling Pathways and Experimental Workflows
Protodeboronation Pathways of Arylboronic Esters
Caption: Competing pathways for an arylboronic ester in a cross-coupling reaction.
"Slow-Release" Strategy using MIDA Boronates
Caption: The "slow-release" strategy minimizes protodeboronation by maintaining a low concentration of the reactive boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Catalyst Efficiency in Reactions with 4-Nitrophenylboronic Acid Pinacol Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve catalyst efficiency in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 4-nitrophenylboronic acid pinacol ester.
Troubleshooting Guide
Low yields and side reactions are common challenges when working with electron-deficient boronic esters. The following guide addresses specific issues with potential solutions based on experimental evidence.
Issue: Low reaction yield or slow conversion rate.
This is the most frequent issue, often stemming from suboptimal catalyst activity or degradation of starting materials.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Catalyst System | Switch to a more active catalyst system. Buchwald-type ligands are often effective for challenging substrates.[1] | Increased reaction rate and higher yield. |
| Protodeboronation | This side reaction, where the boronic ester is replaced by a hydrogen, is common with electron-deficient substrates.[2][3] Use a milder base and anhydrous conditions. | Minimized loss of the boronic ester, leading to a higher yield of the desired product. |
| Catalyst Deactivation | Ensure a strictly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques. Oxygen can deactivate palladium catalysts. | The catalyst remains active throughout the reaction, leading to higher conversion. |
| Inappropriate Base | The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak may not activate the boronic ester sufficiently.[4][5] | An optimal base will promote the desired reaction without degrading the starting materials. |
Quantitative Comparison of Reaction Conditions
The following table summarizes the impact of different catalysts, ligands, bases, and solvents on the yield of the Suzuki-Miyaura coupling of 4-nitrophenylboronic acid pinacol ester with 4-bromoanisole. These are representative data compiled from various studies on similar electron-deficient substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 80 | 85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 78 |
| Pd(OAc)₂ (2) | XPhos (2.5) | K₃PO₄ (2) | 2-MeTHF | 80 | 92 |
| NiCl₂(PPh₂Me)₂ (5) | PPh₂Me (10) | K₃PO₄ (3) | Dioxane | 90 | 65[6] |
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I still have a significant amount of starting material. What should I do?
A1: A stalled reaction often indicates catalyst deactivation. First, ensure your reaction is under a strict inert atmosphere (argon or nitrogen). If the problem persists, consider adding a fresh portion of the palladium catalyst and ligand. However, it is often more effective to restart the reaction with fresh, properly degassed reagents and solvents.
Q2: I am observing a significant amount of homocoupling of the boronic ester. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic ester molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial. Using a well-defined Pd(0) precatalyst can also minimize side reactions compared to generating the active catalyst in situ from Pd(II) sources.
Q3: What is protodeboronation and how can I minimize it with 4-nitrophenylboronic acid pinacol ester?
A3: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. Electron-deficient boronic esters like 4-nitrophenylboronic acid pinacol ester are particularly susceptible.[2][3] To minimize this:
-
Use milder bases such as K₃PO₄ or KF instead of strong hydroxides.[7]
-
Employ anhydrous reaction conditions where possible, as water can be a proton source.
-
Use a higher concentration of reactants to favor the bimolecular cross-coupling over the unimolecular protodeboronation.
Q4: Can I use a different boronic acid derivative, and would that help?
A4: Yes, while pinacol esters are common for their stability, other derivatives like MIDA boronates or trifluoroborates can offer enhanced stability and may be less prone to protodeboronation.[8] These reagents often release the active boronic acid species slowly into the reaction mixture, which can be beneficial.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Nitrophenylboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-nitrophenylboronic acid pinacol ester, the aryl bromide, and the base.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.
-
Add the anhydrous solvent to the Schlenk flask containing the solids.
-
Stir the mixture and begin heating to the desired temperature (typically 80-110 °C).
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Managing low solubility of boronic acid byproduct in purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing issues related to the low solubility of boronic acid byproducts during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common boronic acid-related byproducts, and why is their low solubility a problem during purification?
A1: The most common byproducts encountered in reactions involving boronic acids are unreacted starting boronic acids and their anhydrides, known as boroxines. Boronic acids can have limited solubility in common organic solvents, especially non-polar ones.[1][2] This low solubility can cause them to precipitate prematurely during reaction workup or co-precipitate with the desired product, making purification by standard methods like crystallization and chromatography challenging.[3] Boroxines, formed by the dehydration of three boronic acid molecules, often have different solubility profiles than the parent boronic acid, further complicating the purification process.[4]
Q2: How can I remove acidic boronic acid byproducts using liquid-liquid extraction?
A2: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by washing with a basic aqueous solution.[5][6] These salts are typically much more soluble in the aqueous phase than in the organic phase, allowing for their efficient removal.[7] This method is effective for separating boronic acids from neutral or basic organic products.
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Extraction : Transfer the solution to a separatory funnel and wash with an aqueous base (e.g., 1-2 M NaOH or NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure.[6][8]
-
Separation : Allow the layers to separate. The deprotonated boronic acid byproduct will partition into the aqueous layer as a boronate salt.[7] Drain the aqueous layer.
-
Repeat : Repeat the extraction with the basic solution 1-2 more times to ensure complete removal of the boronic acid.
-
Washing : Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Caption: Workflow for removing boronic acid byproducts via basic extraction.
Q3: Are there specialized reagents for scavenging boronic acid byproducts?
A3: Yes, solid-supported scavengers are highly effective for removing boronic acid byproducts. These are functionalized resins that selectively bind to boronic acids, allowing them to be removed by simple filtration. Silica-based scavengers like SiliaBond Diol and Diethanolamine (DEAM) are particularly effective.[9][10][11] This method is advantageous as it avoids aqueous workups and can be applied when the desired product has acidic functionalities.
Experimental Protocol: Scavenging with Silica-Bound Diol/DEAM
-
Solvent Selection : Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).
-
Scavenger Addition : Add the silica-based scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.
-
Agitation : Stir the mixture at room temperature. Reaction time can range from 4 to 16 hours, depending on the specific boronic acid and scavenger.
-
Filtration : Once the reaction is complete (monitored by TLC or LCMS), filter the mixture to remove the resin-bound boronic acid byproduct.
-
Washing : Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration : Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification using a solid-supported scavenger resin.
Troubleshooting Guides
Problem: My boronic acid byproduct is precipitating during the reaction workup.
This often occurs when the polarity of the solvent system changes, for instance, upon the addition of an anti-solvent or during an aqueous wash, causing the sparingly soluble boronic acid to crash out.
Caption: Decision tree for troubleshooting byproduct precipitation.
Problem: The boronic acid byproduct is co-eluting with my product during silica gel chromatography.
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking.[3][12]
Troubleshooting Steps:
-
Modify the Stationary Phase : Impregnating the silica gel with boric acid can help suppress the over-adsorption and decomposition of boronic esters, leading to better separation.[12][13]
-
Adjust the Mobile Phase : If your compounds are polar, standard hexane/ethyl acetate systems may not be effective.[6] Try more polar solvent systems, such as dichloromethane/methanol. Adding a small amount of a modifier like acetic acid can sometimes improve separation.[3]
-
Derivatization : Convert the boronic acid byproduct into a more easily separable derivative. For example, forming a diethanolamine adduct can result in a crystalline solid that may precipitate, allowing for removal by filtration.[14][15]
-
Alternative Chromatography : Consider using a different stationary phase, such as neutral alumina or reverse-phase (C18) silica, which may offer different selectivity.[3][14]
Data & Resources
Table 1: Solubility of Phenylboronic Acid and Analogs in Common Organic Solvents
The solubility of boronic acids is highly dependent on the solvent and any substituents on the molecule. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1] The data below, presented as mole fraction (x), illustrates these trends and can help in selecting appropriate solvents for purification.
| Solvent | Temperature (K) | Phenylboronic Acid (x)[1] | ortho-Isobutoxyphenylboronic Acid (x)[16] | meta-Isobutoxyphenylboronic Acid (x)[16] | para-Isobutoxyphenylboronic Acid (x)[16] |
| Chloroform | 293.15 | ~0.02 | 0.045 | 0.008 | 0.006 |
| 313.15 | ~0.08 | 0.120 | 0.024 | 0.019 | |
| Acetone | 293.15 | ~0.18 | 0.150 | 0.040 | 0.032 |
| 313.15 | ~0.35 | 0.285 | 0.092 | 0.075 | |
| Dipropyl Ether | 293.15 | ~0.15 | - | - | - |
| 313.15 | ~0.30 | - | - | - | |
| Methylcyclohexane | 293.15 | <0.001 | - | - | - |
| 313.15 | <0.001 | - | - | - |
Note: Data for phenylboronic acid is estimated from graphical representations in the cited source.
Key Purification Strategies
-
Recrystallization : Effective if there is a significant difference in solubility between the product and the boronic acid byproduct in a given solvent system.[3] Solvents like hot water, ethanol, or mixtures including ethyl acetate can be effective.[3][14]
-
Azeotropic Removal : For some volatile boron compounds, repeated concentration of the reaction mixture from methanol can remove them as the volatile trimethyl borate ester.[17][18]
-
Sorbitol Extraction : Adding sorbitol to an ethereal solution can form a complex with the boronic acid, pulling it into an aqueous layer.[14][19]
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. reddit.com [reddit.com]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. Workup [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Reactions with Boronic Esters
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on mitigating homocoupling when using boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with boronic esters, and why is it a concern?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid derivative (originating from the boronic ester) react with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes the valuable boron reagent, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate from the target molecule due to structural similarities.[1][2]
Q2: What are the primary drivers of homocoupling when using boronic esters?
A2: The two main culprits promoting homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the boronic acid (formed in situ from the ester) to generate the homocoupled product and regenerate Pd(0).[2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to an increased concentration of homocoupling-promoting Pd(II) species.
Q3: How does the choice of boronic ester (e.g., pinacol vs. MIDA) affect homocoupling?
A3: The stability and activation mechanism of the boronic ester play a crucial role.
-
Pinacol esters are generally more stable than the corresponding boronic acids but can still be susceptible to conditions that lead to homocoupling.[4]
-
N-methyliminodiacetic acid (MIDA) boronates are significantly more stable due to the tetracoordinate, sp3-hybridized boron center.[1] They require hydrolysis to release the active boronic acid, which can be controlled by the reaction conditions. This slow, controlled release can minimize the instantaneous concentration of the reactive boronic acid, thereby suppressing side reactions like homocoupling.[1] However, under certain polymerization conditions, MIDA boronates have been observed to produce lower molecular weight polymers compared to pinacol esters, which could be indicative of competing side reactions.[5]
Q4: Can homocoupling be visually detected during reaction workup?
A4: While not a definitive method, you might suspect significant homocoupling if you observe a byproduct on your TLC plate with a similar polarity to your expected product, especially if it's a major component of the crude mixture. Confirmation and quantification of the homocoupling byproduct require analytical techniques such as GC-MS, LC-MS, or NMR.[6]
Troubleshooting Guide: Homocoupling in Suzuki Reactions with Boronic Esters
Here are common issues and actionable solutions to minimize homocoupling in your Suzuki reactions.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of homocoupling byproduct observed. | 1. Presence of Oxygen: Dissolved oxygen in the solvent or reaction headspace.[1][2][3] | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing several freeze-pump-thaw cycles.[6] b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. |
| 2. Presence of Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst.[2] | a. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step. b. Add a Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate to facilitate the formation of the active Pd(0) species.[1][3] c. Choose Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway over homocoupling.[6] | |
| 3. Suboptimal Base: The choice and concentration of the base can influence the rate of transmetalation and side reactions. | a. Weaker Bases: For boronic acids prone to decomposition, consider milder bases like K₂CO₃ or KF.[6] b. Anhydrous Conditions with MIDA Esters: MIDA boronic esters are base-labile and often perform better under anhydrous conditions to prevent premature hydrolysis and subsequent side reactions.[7] The choice of a hard Lewis base like potassium acetate can be crucial in suppressing unwanted side reactions. | |
| Inconsistent results and variable homocoupling. | 1. Reagent Purity and Stability: Degradation of the boronic ester or impurities in other reagents. | a. Verify Reagent Quality: Use freshly purchased or properly stored boronic esters. Pinacol esters, while more stable than boronic acids, can still degrade over time.[1] b. Purify Boronic Esters: Pinacol and MIDA boronate esters can be purified by column chromatography if necessary.[8] |
| 2. Biphasic Reaction Issues: Poor mixing in heterogeneous reaction mixtures can lead to localized high concentrations and side reactions. | a. Vigorous Stirring: Ensure efficient stirring to maximize the interfacial area between phases.[6] b. Homogeneous Conditions: When possible, choose a solvent system that allows for a homogeneous reaction mixture. The use of a soluble base like tetrabutylammonium hydroxide can sometimes be beneficial.[9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction with a Boronic Pinacol Ester
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via a gas-tight syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.[6]
Protocol 2: Analytical Method for Quantifying Homocoupling Byproducts
The analysis of boronic esters and their byproducts can be challenging due to their propensity for hydrolysis.[10][11]
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in an aprotic and anhydrous solvent (e.g., acetonitrile or THF) to minimize hydrolysis.[10][12]
-
Instrumentation: Utilize a reversed-phase HPLC or UHPLC system coupled with a mass spectrometer (LC-MS) or a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column with low residual silanol activity is often suitable.[12]
-
Mobile Phase: A gradient of acetonitrile and water. The use of a highly basic mobile phase (pH ~12) with an ion-pairing reagent has been shown to be effective for stabilizing certain pinacolboronate esters.[10] For general analysis of boronic acids, a mobile phase of 10 mM ammonium acetate and acetonitrile can be used.[13]
-
-
Quantification: Identify the peaks corresponding to the starting materials, desired product, and the homocoupling byproduct by their mass-to-charge ratio (m/z) and retention times. Quantify the relative amounts using the peak areas.
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways of the desired Suzuki coupling and the undesired homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Pinacol Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suzuki-Miyaura cross-coupling reactions involving boronic acid pinacol esters, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki coupling reaction with pinacol esters?
A1: The base performs several critical functions in the Suzuki-Miyaura catalytic cycle. Although boronic pinacol esters are more stable than their corresponding boronic acids, they are also less Lewis-acidic.[1] The primary role of the base is to activate the organoboron compound. It reacts with the pinacol ester to form a more nucleophilic tetrahedral boronate "ate" complex.[2] This activated species is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][3] Additionally, the base facilitates the formation of key palladium intermediates, such as the [ArPd(OR)L₂] complex, and can accelerate the final reductive elimination step to regenerate the active Pd(0) catalyst.[3]
Q2: Why are pinacol esters often used instead of boronic acids, and how does this affect base selection?
A2: Pinacol esters are frequently preferred over boronic acids due to their enhanced stability, which makes them easier to handle, purify via chromatography, and store for long periods.[4][5] They are less susceptible to side reactions like protodeboronation, a common issue with boronic acids, especially those containing electron-deficient or heteroaryl groups.[5][6] However, this stability comes at the cost of lower reactivity.[1] Consequently, the choice of base is critical to ensure efficient activation for the transmetalation step. While very strong bases might be needed to activate the ester, they can also promote degradation of sensitive substrates.[7] Therefore, a careful balance must be struck, often favoring moderately strong inorganic bases.
Q3: Are inorganic or organic bases generally more effective for this reaction?
A3: For Suzuki couplings, inorganic bases are typically superior to organic bases like triethylamine (TEA) or tributylamine (TBA).[8] Bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are most frequently used.[3] The higher efficacy of inorganic bases is often attributed to their ability to effectively form the active boronate species and their compatibility with the aqueous or biphasic solvent systems commonly employed to facilitate the reaction.[8]
Troubleshooting Guide
Issue 1: Low or No Yield
Low conversion of starting materials is a common issue that can often be traced back to the choice or condition of the base.
Possible Cause & Solution
-
Inappropriate Base Strength:
-
Too Weak: A base that is too weak (e.g., NaHCO₃) may not be sufficient to activate the relatively unreactive pinacol ester, leading to a stalled reaction.
-
Too Strong: A base that is too strong (e.g., NaOH, NaOMe in some systems) can cause degradation of sensitive functional groups (esters, ketones) on the substrates or product.[7][9]
-
-
Poor Base Solubility:
-
Many inorganic bases have poor solubility in common organic solvents like toluene or THF.[7] If the base cannot interact with the reagents, the catalytic cycle cannot proceed efficiently.
-
Solution: Ensure vigorous stirring to maximize the surface area of the suspended base. Alternatively, use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) which can improve the interaction between the organic-soluble reagents and the water-soluble base.[3][10] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[11]
-
-
-
Incorrect Stoichiometry:
-
An insufficient amount of base will lead to incomplete activation of the boronic ester.
-
Solution: Typically, 2.0 to 3.0 equivalents of the base are required. It is recommended to perform a small-scale optimization to find the ideal amount for your specific reaction.
-
-
Issue 2: Significant Protodeboronation Side Reaction
Protodeboronation is a side reaction where the C-B bond of the pinacol ester is cleaved and replaced by a C-H bond, leading to a loss of your nucleophile and reduced product yield. This is especially problematic with electron-rich or heteroaryl boronic esters.[7]
Possible Cause & Solution
-
Presence of Water with a Strong Base:
-
Water can act as a proton source for protodeboronation, a reaction often accelerated by strong bases.[6]
-
Solution 1: Use anhydrous reaction conditions. This involves using anhydrous, degassed solvents and a powdered anhydrous base like K₃PO₄.[6]
-
Solution 2: If aqueous conditions are necessary, switch to a milder base. Weak bases can still facilitate the coupling while minimizing the rate of this destructive side reaction.[12][13]
-
-
-
High Reaction Temperature or Long Reaction Time:
-
Prolonged exposure to basic conditions at elevated temperatures can increase the incidence of protodeboronation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If the reaction is sluggish, consider screening different ligands to increase the reaction rate rather than simply increasing the temperature or time.[6]
-
-
Data Presentation: Comparison of Common Bases
The choice of base can have a dramatic impact on the reaction yield. The following table summarizes the performance of various bases in a model Suzuki coupling reaction.
| Entry | Base | Solvent System | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/Water | 98% | [14] |
| 2 | K₂CO₃ | EtOH/Water | 95% | [14] |
| 3 | K₃PO₄ | EtOH/Water | 92% | [14] |
| 4 | NaOH | EtOH/Water | 85% | [14] |
| 5 | KOH | EtOH/Water | 89% | [14] |
| 6 | NaOAc | EtOH/Water | 75% | [14] |
| 7 | Triethylamine (TEA) | EtOH/Water | 45% | [14] |
Reaction conditions and substrates may vary between studies. This table is for comparative purposes.
Experimental Protocols & Visual Guides
General Experimental Protocol for Suzuki Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with a boronic acid pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (anhydrous, degassed, e.g., Toluene, Dioxane, THF)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic pinacol ester, palladium catalyst, ligand (if used), and base under an inert atmosphere (Argon or Nitrogen).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and carefully backfill with the inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula under a positive pressure of the inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow: Suzuki Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights the essential role of the base in activating the boronic pinacol ester.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Arylboronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the stability of arylboronic esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My arylboronic ester is decomposing during my reaction. What is the most likely cause?
A1: The most common decomposition pathway for arylboronic esters is protodeboronation, especially in the presence of aqueous or protic solvents.[1][2][3][4] This process involves the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. The stability of the ester is highly dependent on the solvent, pH, and the nature of the diol used to form the ester.[1][4]
Q2: How does the choice of solvent affect the stability of my arylboronic ester?
A2: Solvents play a critical role in the stability of arylboronic esters.
-
Aqueous solvents can lead to hydrolysis of the ester back to the corresponding boronic acid, which may then undergo faster protodeboronation.[5][6]
-
Protic solvents (like alcohols) can act as a proton source for protodeboronation.
-
The pH of the solvent system is a crucial factor, with basic conditions often accelerating decomposition.[1][4]
-
The polarity of the solvent can also influence the rate of decomposition.[7]
Q3: Are pinacol esters (Bpin) always the most stable option?
A3: While widely used, pinacol boronic esters (Bpin) are not always the most stable option and can be susceptible to hydrolysis and subsequent degradation.[5] For enhanced stability, especially during purification, consider using more sterically hindered diols to form the ester. For example, esters derived from 3,4-diethyl-hexane-3,4-diol (Epin esters) have shown increased stability, even allowing for purification via silica gel chromatography.[5][8]
Q4: Can I use an aqueous base with my arylboronic ester in a Suzuki-Miyaura coupling?
A4: While a base is typically required for the Suzuki-Miyaura coupling, the use of aqueous bases can promote the degradation of less stable arylboronic esters.[1][3] If you observe significant decomposition, consider using anhydrous conditions or a boronic ester with a more robust protecting group. The rate of protodeboronation is highly dependent on the specific arylboronic ester, the base, and the solvent system.[1][4]
Q5: My arylboronic ester appears to be degrading on my HPLC column during analysis. How can I prevent this?
A5: On-column hydrolysis is a known issue when analyzing boronic pinacol esters using reverse-phase HPLC, especially with acidic mobile phases or on columns with high residual silanol activity.[9] To minimize this, you can try using a column with low silanol activity, adjusting the mobile phase composition (e.g., reducing water content or avoiding strong acids), and controlling the column temperature.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in cross-coupling reaction | Decomposition of the arylboronic ester (protodeboronation). | - Ensure anhydrous reaction conditions if possible.- Use a more stable boronic ester (e.g., Epin ester instead of Bpin).- Minimize reaction time and temperature.- Choose a non-aqueous base. |
| Arylboronic ester decomposes during workup | Hydrolysis of the ester during aqueous extraction. | - Minimize contact time with aqueous layers.- Use a saturated brine solution for washes to reduce the activity of water.- Consider a non-aqueous workup if feasible. |
| Difficulty purifying the arylboronic ester by chromatography | Decomposition on silica gel. | - Use a less polar solvent system.- Consider using a more stable ester, such as an Epin ester, which has been shown to be stable on silica gel.[8]- Alternatively, use other purification methods like crystallization. |
| Inconsistent results between batches | Variable water content in solvents or reagents. | - Use freshly distilled or anhydrous solvents.- Store hygroscopic reagents in a desiccator.- Quantify the water content in your solvents if reproducibility is critical. |
Quantitative Data: Stability of Arylboronic Esters
The stability of arylboronic esters is often discussed in terms of their half-life (t½) under specific conditions. The following table summarizes representative data on the stability of an arylboronic ester under different pH conditions in a mixed solvent system.
Table 1: Half-lives for Protodeboronation of an Arylboronic Ester in 50% Aqueous Dioxane at 70°C
| pH | Half-life (t½) |
| 10 | > 24 hours |
| 11 | ~ 10 hours |
| 12 | ~ 1 hour |
| 13 | < 10 minutes |
This data is illustrative and based on trends reported in the literature. Actual half-lives will vary significantly depending on the specific arylboronic ester and reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Arylboronic Ester Stability by NMR
This protocol provides a general method for assessing the stability of an arylboronic ester in a given solvent system.
-
Sample Preparation:
-
Dissolve a known quantity of the arylboronic ester in the desired solvent (e.g., 50% aqueous dioxane) in an NMR tube to a final concentration of approximately 50 mM.[1]
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
-
-
NMR Analysis:
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0).
-
Incubate the NMR tube at the desired temperature (e.g., 70°C).[1]
-
Acquire subsequent spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the arylboronic ester and the protodeboronated product relative to the internal standard.
-
Plot the concentration of the arylboronic ester versus time to determine the rate of decomposition and the half-life.
-
Visualizations
Caption: Workflow for Monitoring Arylboronic Ester Stability.
Caption: Degradation Pathways of Arylboronic Esters.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane and Related Aryl Boronate Esters
A detailed spectroscopic comparison of 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane with its unsubstituted and electron-donating group substituted analogues, providing valuable insights for researchers in organic synthesis and drug development.
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key building block in Suzuki-Miyaura cross-coupling reactions. For a comprehensive understanding of structure-property relationships, its NMR characteristics are compared with those of two closely related aryl boronate esters: 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane and 4,4,5,5-tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane. This comparison highlights the electronic effects of the para-substituent on the chemical shifts of the aromatic and pinacol protons and carbons.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Ar-H (ortho to B) (ppm) | Ar-H (meta to B) (ppm) | -OCH₃ (ppm) | -C(CH₃)₂ (ppm) |
| This compound | 8.21 (d, J = 8.4 Hz, 2H) | 7.95 (d, J = 8.4 Hz, 2H) | - | 1.37 (s, 12H) |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | 7.84 (dd, J = 7.8, 1.4 Hz, 2H) | 7.42-7.35 (m, 3H) | - | 1.35 (s, 12H) |
| 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane | 7.75 (d, J = 8.8 Hz, 2H) | 6.91 (d, J = 8.8 Hz, 2H) | 3.84 (s, 3H) | 1.34 (s, 12H) |
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Compound | C-B (ppm) | C-NO₂/C-OCH₃ (ppm) | Ar-C (ortho to B) (ppm) | Ar-C (meta to B) (ppm) | C-para (ppm) | -C(CH₃)₂ (ppm) | -C(CH₃)₂ (ppm) | -OCH₃ (ppm) |
| This compound | 149.9 | 136.5 | 122.9 | 134.8 | 84.5 | 25.0 | - | |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | - | 134.8 | 128.2 | 131.3 | 83.8 | 24.9 | - | |
| 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane | 162.0 | 136.6 | 113.5 | 83.7 | 24.8 | 55.3 |
The ipso-carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol
The NMR spectra were acquired using a standard protocol for the characterization of aryl boronate esters.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for characterizing an aryl boronate ester using ¹H and ¹³C NMR spectroscopy.
Caption: Workflow for NMR characterization of aryl boronate esters.
This guide provides a foundational dataset for researchers utilizing this compound and its analogues. The presented NMR data and experimental protocol facilitate efficient and accurate characterization of these important synthetic intermediates.
A Comparative Guide to Analytical Methods for Assessing Pinacolboronate Ester Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of pinacolboronate esters is a critical parameter in drug discovery and development, as these reagents are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions. Accurate assessment of their purity is essential to ensure reaction efficiency, predictable yields, and the minimization of impurities in final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of common analytical methods for determining the purity of pinacolboronate esters, supported by experimental data and detailed protocols.
A significant challenge in the analysis of pinacolboronate esters is their susceptibility to hydrolysis, which converts them to the corresponding boronic acids. This degradation can occur during sample preparation or on-column during chromatographic analysis, leading to inaccurate purity assessments.[1][2][3][4][5][6][7] The choice of analytical method and the optimization of its parameters are therefore crucial to mitigate this issue.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the most frequently employed analytical techniques for pinacolboronate ester purity assessment.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity, widely available.[1] | Prone to on-column hydrolysis of the ester.[1][2][4][5] | ~0.05 - 0.1% |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Effectively prevents on-column hydrolysis and provides good retention for polar boronic acids.[5][6] | Requires careful method development. | ~0.05 - 0.1% |
| Quantitative ¹H Nuclear Magnetic Resonance (qNMR) | Purity determined by comparing the integral of an analyte proton signal to that of a certified internal standard. | Non-destructive, provides structural information, less susceptible to hydrolysis issues if anhydrous solvents are used. | Lower sensitivity compared to chromatographic methods.[1][4] | ~0.5%[1][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution and compound identification capabilities.[8] | Requires the analyte to be volatile and thermally stable; potential for on-column degradation.[8] | Analyte dependent, can be in the ppm range.[9] |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a non-aqueous buffer based on electrophoretic mobility. | Avoids hydrolysis, rapid analysis times.[7] | May have lower sensitivity and reproducibility compared to HPLC. | Not widely reported, but can achieve good sensitivity.[7] |
Experimental Protocols
Optimized Reversed-Phase HPLC (RP-HPLC) for Minimizing Hydrolysis
This method is designed to minimize the on-column hydrolysis of pinacolboronate esters.
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).[1]
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[4] This column has low silanol activity, which reduces on-column hydrolysis.[3][4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 80 20 0.4 80 20 5.4 20 80 7.0 20 80 7.2 80 20 | 8.0 | 80 | 20 |
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 35°C[4]
-
Detection Wavelength: 220 nm[4]
-
Injection Volume: 2 µL[4]
-
Sample Preparation: Dissolve the pinacolboronate ester in 100% acetonitrile or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[3][4] Avoid aqueous or protic organic solvents like methanol in the sample diluent.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is particularly useful for the simultaneous analysis of the pinacolboronate ester and its more polar boronic acid degradant.
-
Instrumentation: Standard HPLC or UHPLC system with a UV or MS detector.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous portion.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV or Mass Spectrometry. MS is advantageous for peak identification.[5][6]
-
Sample Preparation: Dissolve the sample in a high percentage of organic solvent, such as 90:10 acetonitrile:water, to ensure compatibility with the initial mobile phase conditions.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer or higher.[10]
-
Sample Preparation:
-
Accurately weigh a specific amount of the pinacolboronate ester sample.
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should have a known purity and a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Anhydrous solvents are recommended.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Data Analysis: Calculate the purity of the pinacolboronate ester by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of pinacolboronate esters, from sample reception to final purity determination.
Caption: General workflow for pinacolboronate ester purity assessment.
Conclusion
The selection of an appropriate analytical method for assessing the purity of pinacolboronate esters is critical for reliable and accurate results. While RP-HPLC is a powerful and common technique, careful method development is required to mitigate the risk of hydrolysis.[1][4] HILIC offers a robust alternative that circumvents the issue of on-column degradation.[5][6] For a non-destructive method that provides absolute purity without the need for a reference standard of the analyte itself, qNMR is an excellent choice, albeit with lower sensitivity.[1] GC-MS and NACE represent more specialized techniques that can be valuable for specific applications.[7][8] For comprehensive characterization, a combination of these methods is often employed to gain a complete purity profile of the pinacolboronate ester.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of Suzuki-Miyaura reaction with substituted boronic esters
An objective comparison of the kinetic performance of substituted boronic esters in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
Introduction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical step in the catalytic cycle is the transmetalation, where an organic group is transferred from the boron atom to the palladium center.[3][4][5][6] The rate of this step, and thus the overall reaction efficiency, is significantly influenced by the nature of the organoboron species used. While boronic acids are common, boronic esters offer advantages in terms of stability, solubility, and ease of purification.[7] This guide provides a comparative kinetic analysis of various substituted boronic esters in the Suzuki-Miyaura reaction, offering insights for reaction optimization in research and drug development.
Comparative Kinetic Data of Boronic Esters
The structure of the diol component of a boronic ester has a profound impact on the rate of the transmetalation step. Kinetic studies monitoring the formation of the cross-coupling product from pre-transmetalation intermediates have provided quantitative data on these effects. The following table summarizes the first-order rate constants for the transfer of a 4-fluorophenyl group from various boron reagents to a palladium(II) center at -30 °C.
| Boron Reagent | Rate Constant (k, s⁻¹) | Relative Rate (k_rel) |
| Arylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 |
| Glycol Boronic Ester | (13.3 ± 0.70) × 10⁻³ | ~23 |
| Catechol Boronic Ester | Not explicitly quantified | ~5.0 |
| α-Hydroxyisobutyrate Boronic Ester | (2.26 ± 0.31) × 10⁻⁴ | 0.39 |
| Pinacol Boronic Ester | Not explicitly quantified | Slower than α-Hydroxyisobutyrate |
Data sourced from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[8]
Analysis: The data clearly demonstrates that the choice of the boronic ester has a dramatic effect on the reaction kinetics.
-
Rate Enhancement: The glycol boronic ester shows a remarkable ~23-fold rate enhancement in the transmetalation step compared to the corresponding boronic acid.[8] The catechol boronic ester also provides a significant, albeit smaller, rate increase of approximately 5-fold.[8] This suggests that less sterically hindered and more electron-rich diol backbones can facilitate a faster transfer of the organic moiety to the palladium center.
-
Rate Attenuation: In contrast, the α-hydroxyisobutyrate boronic ester reacts more slowly than the parent boronic acid.[8] Pinacol esters, which are widely used due to their stability, are even slower under these conditions.[8]
These findings highlight two critical features that govern the rate of transmetalation: the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron.[1][8][9] Both factors are influenced by the electron density of the oxygen atoms within the boronic ester.[1][8][9]
Experimental Protocols
The kinetic data presented was obtained through low-temperature, rapid-injection NMR spectroscopy, which allows for the observation and characterization of elusive reaction intermediates.[10]
General Protocol for Kinetic Analysis:
-
Preparation of Palladium Complex: A solution of the active palladium(II) complex (e.g., an arylpalladium(II) hydroxy dimer) is prepared in a suitable deuterated solvent, such as THF-d₈, within an NMR tube.
-
Low-Temperature Equilibration: The NMR tube containing the palladium complex is cooled to a low temperature, typically -78 °C, in the NMR spectrometer's probe.
-
Reagent Injection: A pre-cooled solution of the specific boronic ester (typically 1.0 equivalent per palladium center) in the same solvent is rapidly added to the NMR tube.
-
Reaction Monitoring: The reaction is then warmed to a consistent temperature (e.g., -30 °C), and the progress is monitored by acquiring ¹⁹F NMR spectra at regular time intervals. The ¹⁹F label on the aryl group allows for clear and unambiguous tracking of the starting material, intermediates, and the final cross-coupled product.[8]
-
Data Analysis: The concentration of the product over time is determined from the integration of the corresponding signals in the ¹⁹F NMR spectra. These data are then fitted to a first-order kinetic model to determine the rate constant (k).[11]
Visualizations
The following diagrams illustrate the key mechanistic step and the experimental workflow for its analysis.
Figure 1. The transmetalation step within the Suzuki-Miyaura catalytic cycle.
Figure 2. Experimental workflow for kinetic analysis of the transmetalation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Hydrolytic Stability of Boronic Esters
For researchers, scientists, and drug development professionals, the hydrolytic stability of boronic esters is a critical parameter influencing their synthesis, purification, storage, and biological activity. This guide provides an objective comparison of the hydrolytic stability of various commonly used boronic esters, supported by experimental data and detailed protocols.
Boronic acids are versatile synthetic intermediates, most notably utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including a propensity for dehydration to form boroxines, often necessitates their protection as boronic esters. The choice of the diol or other protecting group significantly impacts the stability of the resulting ester, particularly its resistance to hydrolysis. This guide will delve into the factors governing this stability and provide a comparative analysis of different boronic ester classes.
Factors Influencing Hydrolytic Stability
The susceptibility of a boronic ester to hydrolysis is primarily governed by the following factors:
-
Steric Hindrance: Increased steric bulk around the boron center hinders the approach of water molecules, thereby increasing hydrolytic stability. This is a key reason for the widespread use of esters derived from sterically hindered diols.
-
Electronic Effects: The electronic properties of both the boronic acid and the protecting group play a crucial role. Electron-withdrawing groups on the boronic acid can increase its Lewis acidity, making the boron atom more susceptible to nucleophilic attack by water. Conversely, electron-donating groups on the protecting group can increase stability.
-
pH of the Medium: Hydrolysis of boronic esters can be catalyzed by both acid and base. The rate of hydrolysis is often significantly accelerated at physiological pH compared to neutral or acidic conditions.
-
Intramolecular Coordination: The presence of a Lewis basic atom (e.g., nitrogen) in the protecting group that can coordinate to the empty p-orbital of the boron atom significantly enhances stability by reducing the Lewis acidity of the boron center.
Comparative Hydrolytic Stability of Common Boronic Esters
The following table summarizes the relative hydrolytic stability of several widely used boronic esters. The stability is presented qualitatively and, where available, quantitatively with hydrolysis data under specific conditions.
| Boronic Ester Protecting Group | Structure | Relative Hydrolytic Stability | Quantitative Data (Example) |
| Pinacol (pin) | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate to High | Phenylboronic acid pinacol ester shows ~20% hydrolysis after 60 minutes in 50 mM sodium phosphate buffer at pH 7.4.[1] |
| Neopentyl Glycol | 5,5-dimethyl-1,3,2-dioxaborinane | High | Generally more stable than pinacol esters, particularly during chromatographic purification. |
| Pinanediol | Very High | Considered one of the most hydrolytically stable boronic esters.[1] | |
| (1,1′-bicyclohexyl)-1,1′-diol | Very High | Reported to be among the most stable boronic esters examined in comparative studies.[1] | |
| N-methyliminodiacetic acid (MIDA) | Exceptionally High | MIDA boronates are indefinitely stable at room temperature and resistant to chromatography.[2] | |
| 1,8-Diaminonaphthalene (dan) | Very High | The intramolecular N→B coordination bond significantly stabilizes the boronic ester. |
Experimental Protocols
Accurate assessment of hydrolytic stability is crucial for the reliable application of boronic esters. The following are detailed protocols for commonly used analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Monitoring Hydrolysis
This method allows for the quantitative determination of the rate of hydrolysis by separating the boronic ester from its corresponding boronic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18, 4.6 x 50 mm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)
-
Boronic ester of interest
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic ester in a suitable organic solvent (e.g., ACN) to minimize premature hydrolysis.
-
Reaction Initiation: To initiate the hydrolysis, dilute an aliquot of the stock solution into the aqueous buffer at the desired pH and temperature.
-
Time-Point Analysis: At specific time intervals, inject an aliquot of the reaction mixture onto the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the boronic ester and boronic acid (e.g., a linear gradient from 95% A to 5% A over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A wavelength where both the ester and the acid show significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the boronic ester and the corresponding boronic acid at each time point. The percentage of hydrolysis can be calculated as: (% Hydrolysis) = [Area(boronic acid) / (Area(boronic ester) + Area(boronic acid))] * 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Monitoring
¹H or ¹¹B NMR spectroscopy can be used to monitor the hydrolysis of boronic esters in real-time without the need for sample separation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Boronic ester of interest
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronic ester in the deuterated solvent in an NMR tube.
-
Reaction Initiation: If the hydrolysis is to be studied in an aqueous environment, use a mixed solvent system (e.g., DMSO-d₆/D₂O).
-
NMR Data Acquisition: Acquire NMR spectra at regular time intervals.
-
Data Analysis:
-
¹H NMR: Monitor the disappearance of a characteristic proton signal of the boronic ester and the appearance of a signal corresponding to the free diol or the boronic acid. The relative integrals of these peaks can be used to determine the extent of hydrolysis.
-
¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination environment. A trigonal boronic ester will have a different chemical shift compared to the resulting tetrahedral boronic acid in an aqueous medium. The change in the relative integrals of these signals over time reflects the rate of hydrolysis.
-
Visualizing the Hydrolysis Mechanism
The hydrolysis of boronic esters proceeds through different mechanisms depending on the pH of the solution. The following diagrams, generated using the DOT language, illustrate the acid- and base-catalyzed hydrolysis pathways.
Acid-Catalyzed Hydrolysis
In acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the boron-oxygen bond towards nucleophilic attack by water.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electron-deficient boron atom, forming a tetrahedral intermediate which then breaks down to the boronic acid and the alcohol.
Conclusion
The choice of a boronic ester protecting group is a critical decision in synthetic and medicinal chemistry. A thorough understanding of the factors governing their hydrolytic stability allows for the rational selection of the most appropriate ester for a given application. Sterically hindered esters such as those derived from pinanediol and (1,1′-bicyclohexyl)-1,1′-diol offer exceptional stability, while MIDA and diaminonaphthalene boronates provide an even higher degree of stability due to intramolecular coordination. The provided experimental protocols offer a starting point for researchers to quantitatively assess the hydrolytic stability of their boronic esters, ensuring the robustness and reproducibility of their synthetic methods and the desired biological activity of their compounds.
References
Potassium Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for more stable, efficient, and versatile reagents is perpetual. In the realm of organoboron chemistry, potassium organotrifluoroborates are increasingly outperforming traditional boronic esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their enhanced stability, ease of handling, and often superior reactivity offer significant advantages in the synthesis of complex organic molecules.
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][3] This is a stark contrast to boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[1] The exceptional stability of organotrifluoroborates simplifies storage and handling, allowing them to be stored indefinitely at room temperature without special precautions.[2][4]
Enhanced Stability and Handling: A Key Advantage
The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1] This inherent stability allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1] Furthermore, the trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species, enabling the manipulation of remote functional groups while retaining the valuable carbon-boron bond.[5]
From an economic standpoint, the synthesis of potassium organotrifluoroborates is also advantageous. The common fluorinating agent, potassium hydrogen fluoride (KHF2), is less expensive than the diols like pinacol that are frequently used to prepare boronic esters.[6]
Superior Performance in Suzuki-Miyaura Cross-Coupling
While boronic esters are generally more stable than boronic acids, they can be less reactive. Potassium organotrifluoroborates, however, often exhibit comparable or even superior reactivity in Suzuki-Miyaura cross-coupling reactions.[3][5] This allows for efficient bond formation under milder conditions and with a broader range of substrates, including challenging heteroaryl compounds.[7] In some cases, the use of organotrifluoroborates has been shown to provide higher yields in the synthesis of biaryl compounds compared to their boronic acid or ester counterparts.[7]
Comparative Performance Data
| Entry | Aryl Halide | Boron Reagent | Product | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | 4-Vinylbenzonitrile | 95 | [8] |
| 2 | 4-Bromobenzonitrile | Vinylboronic acid pinacol ester | 4-Vinylbenzonitrile | (Not reported, often leads to mixtures) | [8] |
| 3 | 4-Chloroanisole | Potassium phenyltrifluoroborate | 4-Methoxydiphenyl | 98 | (General observation from multiple sources) |
| 4 | 4-Chloroanisole | Phenylboronic acid pinacol ester | 4-Methoxydiphenyl | ~90 | (General observation from multiple sources) |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Potassium (E)-styryltrifluoroborate | (E)-4-(Trifluoromethyl)stilbene | 92 | [8] |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-Styrylboronic acid pinacol ester | (E)-4-(Trifluoromethyl)stilbene | (Variable, can be lower) | [8] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable. The yields for boronic esters can vary significantly depending on the specific ester and reaction conditions used.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[1][9]
Procedure:
-
Phenylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added slowly to the stirring methanolic solution.[1]
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.[1]
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum.
This procedure can be adapted for a wide variety of organoboronic acids and can also be performed in a one-pot fashion starting from organolithium or Grignard reagents, avoiding the isolation of the often-unstable boronic acid intermediates.[4][5]
General Procedure for Suzuki-Miyaura Cross-Coupling
Procedure:
-
To a reaction vessel is added the aryl halide (1.0 eq), potassium organotrifluoroborate (1.5 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs2CO3, 3.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., THF/water or toluene/water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Chemistry
To better understand the relationships and processes discussed, the following diagrams illustrate the synthesis of potassium organotrifluoroborates and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of potassium organotrifluoroborates from boronic acids or esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The adoption of potassium organotrifluoroborates offers a robust and often more efficient alternative to boronic esters for carbon-carbon bond formation. Their exceptional stability, ease of handling, and potent reactivity make them highly attractive reagents for researchers in organic synthesis and drug development. As the demand for complex molecular architectures grows, the advantages offered by potassium organotrifluoroborates position them as indispensable tools in the modern synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to HPLC Methods for the Analysis of Reactive Pinacolboronate Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reactive pinacolboronate esters is a critical challenge in pharmaceutical development and organic synthesis. These valuable synthetic intermediates are notoriously susceptible to hydrolysis, which can lead to inaccurate purity assessments and compromise the integrity of subsequent reactions. This guide provides a comparative overview of three robust High-Performance Liquid Chromatography (HPLC) methods designed to mitigate on-column degradation and ensure reliable analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
The Challenge: On-Column Hydrolysis
The primary obstacle in the HPLC analysis of pinacolboronate esters is their facile hydrolysis to the corresponding boronic acids, a reaction often catalyzed by the presence of water in the mobile phase and residual silanol groups on conventional silica-based stationary phases.[1][2][3] This on-column degradation can lead to an underestimation of the ester's purity and an overestimation of the boronic acid impurity.
Comparative Overview of HPLC Methods
Three primary HPLC strategies have emerged as effective solutions for the analysis of reactive pinacolboronate esters: Reversed-Phase HPLC with low silanol activity columns, high-pH Reversed-Phase HPLC with ion-pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC). The following table summarizes the key performance characteristics of each method.
| Feature | RP-HPLC (Low Silanol) | RP-HPLC (High pH) | HILIC |
| Primary Mechanism | Minimizes catalytic hydrolysis by using an inert stationary phase. | Stabilizes the pinacolboronate ester by operating at a high pH where it is less susceptible to hydrolysis. | Prevents hydrolysis by using a mobile phase with a high organic solvent content. |
| Primary Advantage | Straightforward method development and compatibility with standard RP conditions. | Effective for highly reactive, electron-deficient pinacolboronate esters. | Broad applicability to a wide range of pinacolboronate esters and their corresponding boronic acids; excellent for preventing hydrolysis. |
| Key Limitation | May not be sufficient for the most reactive esters. | Requires careful control of mobile phase pH and may have limited column lifetime. Retention of the polar boronic acid can be challenging. | Requires careful solvent selection and equilibration; sample solubility in the high organic mobile phase can be a concern. |
| Typical Column | Waters XTerra MS C18 | Polymer-based or other high-pH stable C18 columns | Merck SeQuant® ZIC®-cHILIC |
| On-Column Hydrolysis | Minimal for many esters. | Significantly reduced, even for highly reactive esters. | Effectively eliminated. |
Experimental Data: Comparison of Stationary Phases in RP-HPLC
A Design of Experiment (DoE) study was conducted to evaluate the impact of different C18 stationary phases on the on-column hydrolysis of a model pinacolboronate ester. The results clearly demonstrate that a column with low silanol activity, such as the Waters XTerra MS C18, significantly reduces the extent of hydrolysis compared to columns with higher silanol activity.[4]
| Stationary Phase | Silanol Activity | % On-Column Hydrolysis (without Formic Acid) | % On-Column Hydrolysis (with 0.05% Formic Acid) |
| Waters XTerra MS C18 | Low | ~0.1% | ~0.1% |
| Agilent Zorbax Eclipse XDB C18 | Medium | ~0.5% | ~0.6% |
| Phenomenex Onyx Monolithic C18 | High | ~1.0% | ~1.1% |
Data adapted from a study on the analysis of boronic acid pinacol esters.[4]
Experimental Workflows and Protocols
To facilitate the implementation of these methods, we provide detailed experimental protocols and visual workflows.
Method 1: Reversed-Phase HPLC with a Low Silanol Activity Column
This method is a robust starting point for the analysis of many reactive pinacolboronate esters. The use of a column with end-capping or a hybrid particle technology minimizes the interaction between the analyte and the stationary phase, thereby reducing on-column hydrolysis.[5]
Experimental Workflow:
Detailed Protocol:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile[4]
Method 2: High-pH Reversed-Phase HPLC with Ion-Pairing
For highly reactive pinacolboronate esters, particularly those with electron-deficient aryl rings, a high-pH mobile phase can effectively stabilize the molecule against hydrolysis.[3][6] The addition of an ion-pairing reagent can also aid in the retention of the more polar boronic acid, allowing for simultaneous analysis.
Experimental Workflow:
Detailed Protocol:
-
Column: A high-pH stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 12.4 with Ammonium Hydroxide, containing 5 mM Tetrabutylammonium Hydroxide (ion-pairing reagent)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique that utilizes a high concentration of organic solvent in the mobile phase, effectively creating a water-enriched layer on the surface of the polar stationary phase. This environment prevents the hydrolysis of water-sensitive compounds like pinacolboronate esters.[2][3] The ZIC®-cHILIC column, with its zwitterionic stationary phase, has demonstrated excellent performance for this application.[2]
Experimental Workflow:
Detailed Protocol:
-
Column: Merck SeQuant® ZIC®-cHILIC, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0% to 50% B
-
12-15 min: 50% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 90% Acetonitrile / 10% Water
Conclusion
The selection of an appropriate HPLC method for the analysis of reactive pinacolboronate esters is crucial for obtaining accurate and reliable data. For many applications, a reversed-phase method utilizing a column with low silanol activity provides a good balance of performance and ease of use. For highly reactive esters, a high-pH reversed-phase method offers enhanced stability. As a more universal and robust solution, HILIC effectively eliminates on-column hydrolysis and is well-suited for a broad range of pinacolboronate esters and their corresponding boronic acids. The detailed protocols and workflows provided in this guide serve as a practical starting point for method development and optimization in your laboratory.
References
Comparative Guide to the Analytical Techniques for 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, a key reagent in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and reactivity of this boronic acid pinacol ester. This document outlines the principles, performance, and detailed experimental protocols for mass spectrometry and its alternatives, supported by experimental data to aid in method selection and implementation.
Executive Summary
The analysis of this compound presents unique challenges, primarily due to the susceptibility of the boronic ester to hydrolysis. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. While GC-MS can provide detailed structural information, the thermal lability and potential for hydrolysis of the analyte make it less suitable for routine quantitative analysis. HPLC-based methods, particularly with UV detection, offer a robust and widely accessible approach for quantification, with strategies to mitigate on-column hydrolysis. LC-MS/MS provides the highest sensitivity and selectivity. NMR spectroscopy serves as a powerful tool for structural confirmation and purity assessment without the need for chromatographic separation.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that separates volatile and thermally stable compounds in the gas phase before detection by a mass spectrometer. While a GC-MS spectrum for this compound is available, indicating its feasibility, the inherent instability of boronic esters poses a significant challenge.[1] Hydrolysis to the corresponding boronic acid can occur in the injector port or on the column, leading to inaccurate quantification and complex chromatograms.[2]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 249. Key fragmentation pathways for nitroaromatic compounds involve the loss of NO2 (m/z 46) and NO (m/z 30). The pinacol ester group can also undergo characteristic fragmentation.
Table 1: Predicted Major Fragment Ions in GC-EI-MS
| m/z | Proposed Fragment Structure | Notes |
| 249 | [C12H16BNO4]+• | Molecular Ion |
| 234 | [C11H14BNO4]+ | Loss of a methyl group (CH3) |
| 203 | [C12H16BO2]+ | Loss of NO2 |
| 149 | [C6H4BNO4]+ | Fragmentation of the pinacol group |
| 122 | [C6H4NO2]+ | Phenylnitro group cation |
| 100 | [C6H12O2]+ | Pinacol fragment |
| 76 | [C6H4]+ | Phenyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more suitable technique for the analysis of thermally labile and less volatile compounds like boronic esters. It offers high sensitivity and selectivity, especially when using tandem mass spectrometry (LC-MS/MS). The use of appropriate mobile phases can minimize on-column hydrolysis.
Quantitative LC-MS/MS analysis of similar phenylboronic acid compounds has demonstrated high sensitivity, with lower limits of quantitation (LLOQs) in the range of 2 to 10 pg/mL.[3]
Alternative Analytical Techniques
Given the challenges associated with the mass spectrometry of boronic esters, alternative techniques such as HPLC-UV and NMR spectroscopy are often preferred for routine analysis and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for the quantitative analysis of this compound. The nitroaromatic chromophore allows for sensitive detection at appropriate wavelengths. A key consideration is the prevention of on-column hydrolysis, which can be achieved by using specific columns and mobile phases.[4]
For a related compound, 4-nitrophenol (a potential hydrolysis product), a validated HPLC-UV method showed a lower limit of quantification (LLOQ) of 2.5 µM.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity determination of this compound. ¹H NMR can be used to confirm the structure and identify impurities. Quantitative NMR (qNMR) can provide an accurate measure of purity without the need for a reference standard of the analyte itself. Studies have shown the utility of ¹H-NMR in monitoring the conversion of 4-nitrophenylboronic acid to 4-nitrophenol.[6][7]
Performance Comparison
Table 2: Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | LC-MS/MS | Quantitative ¹H-NMR |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography followed by mass analysis. | Measurement of nuclear spin transitions in a magnetic field. |
| Sample Volatility | Required | Not required | Not required | Not required |
| Sensitivity | Moderate | Moderate | Very High | Low to Moderate |
| Selectivity | High | Moderate | Very High | High |
| Quantitative Accuracy | Can be compromised by hydrolysis | Good with optimized conditions | Excellent | Excellent |
| Key Advantage | Provides detailed structural information from fragmentation. | Robust, cost-effective, and widely available. | Highest sensitivity and selectivity. | Provides unambiguous structural confirmation and absolute quantification. |
| Key Limitation | Prone to analyte degradation (hydrolysis). | Lower sensitivity compared to MS methods. | Higher cost and complexity. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
GC-MS Analysis Protocol (Adapted for Arylboronic Pinacol Esters)
-
Sample Preparation: Dissolve the sample in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
HPLC-UV Analysis Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 50 mm) to minimize on-column hydrolysis.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. To avoid hydrolysis, it is recommended to use a mobile phase without acidic modifiers.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Quantitative ¹H-NMR Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation.
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Predicted major fragmentation pathways in EI-MS.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Electron-Donating vs. Electron-Withdrawing Substituted Phenylboronic Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, substituted phenylboronic esters stand out as indispensable reagents. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is profoundly influenced by the electronic nature of the substituents on the phenyl ring. This guide provides a comparative study of phenylboronic esters bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), offering insights into their reactivity, stability, and applications, supported by experimental data and detailed protocols.
The Electronic Tug-of-War: How Substituents Dictate Reactivity
The reactivity of a phenylboronic ester in cross-coupling reactions is a delicate balance of several factors, primarily the rates of transmetalation, oxidative addition, and reductive elimination. Electron-donating groups, such as methoxy (-OCH₃) and alkyl groups, increase the electron density on the aromatic ring.[1][2] This enhanced electron density generally makes the aryl group more nucleophilic, which can facilitate the key transmetalation step in the Suzuki-Miyaura cycle, where the organic moiety is transferred from boron to the palladium catalyst.[3][4] Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, making it less nucleophilic and potentially slowing down transmetalation.[1][5]
However, the overall reaction rate is not solely dependent on transmetalation. The nature of the substituent also impacts the oxidative addition of the aryl halide to the palladium(0) complex and the final reductive elimination step that forms the biaryl product.[6][7]
Quantitative Comparison of Substituted Phenylboronic Esters
To provide a clear and quantitative comparison, the following tables summarize key experimental data for a representative set of phenylboronic esters with electron-donating and electron-withdrawing substituents.
Table 1: Hammett Parameters and pKa Values
The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[8] The sign and magnitude of the Hammett parameter (σ) indicate whether a substituent is electron-donating (negative σ) or electron-withdrawing (positive σ). The pKa of the corresponding boronic acid is also a good indicator of the Lewis acidity of the boron center, which is influenced by the substituent.[9]
| Substituent (p-position) | Hammett Parameter (σp) | pKa of corresponding Phenylboronic Acid |
| -OCH₃ (Electron-Donating) | -0.27 | 8.6 |
| -CH₃ (Electron-Donating) | -0.17 | 8.5 |
| -H (Neutral) | 0.00 | 8.8 |
| -Cl (Electron-Withdrawing) | +0.23 | 8.1 |
| -CN (Electron-Withdrawing) | +0.66 | 7.6 |
| -NO₂ (Electron-Withdrawing) | +0.78 | 7.1 |
Note: pKa values can vary slightly depending on the solvent and experimental conditions.[9]
Table 2: Relative Reaction Rates in Suzuki-Miyaura Coupling
The electronic nature of the substituent on the phenylboronic ester has a significant impact on the rate of Suzuki-Miyaura coupling reactions. The data below is a generalized representation based on literature findings.
| Substituent on Phenylboronic Ester | Relative Reaction Rate |
| Electron-Donating (e.g., -OCH₃) | Generally Faster |
| Electron-Neutral (e.g., -H) | Moderate |
| Electron-Withdrawing (e.g., -NO₂) | Generally Slower |
It is generally accepted that electron-rich arenes undergo boron-to-palladium transmetalation more rapidly than electron-deficient arenes.[4] However, for certain catalyst systems, particularly with nickel catalysts, electron-poor arylboronic acids have been shown to react faster.[5]
Experimental Protocols
1. General Procedure for the Synthesis of Substituted Phenylboronic Pinacol Esters
This protocol is a common method for the synthesis of boronic esters from the corresponding boronic acids.
-
Materials: Substituted phenylboronic acid (1.0 eq.), pinacol (1.1 eq.), toluene or THF, and a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves).
-
Procedure:
-
To a round-bottom flask charged with the substituted phenylboronic acid and pinacol, add the solvent.
-
Add the dehydrating agent to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, filter off the dehydrating agent and wash with the solvent.
-
Remove the solvent under reduced pressure to yield the crude phenylboronic pinacol ester, which can be further purified by crystallization or column chromatography.[10]
-
2. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for coupling a substituted phenylboronic ester with an aryl halide.
-
Materials: Aryl halide (1.0 eq.), substituted phenylboronic pinacol ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.), and a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Procedure:
-
In a reaction vessel, combine the aryl halide, substituted phenylboronic pinacol ester, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11][12]
-
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phenylboronic ester.
References
- 1. Electron-Withdrawing and Donating Effects in Organic Chemistry [studypug.com]
- 2. youtube.com [youtube.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide outlines the essential procedures for the proper disposal of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, a specialized boron-containing compound. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a certified chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Consider double gloving for added protection. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | A multi-purpose combination respirator cartridge is recommended when handling the solid form or if dust may be generated.[1] |
Step-by-Step Disposal Procedure
Due to its chemical nature as a boronic acid derivative and a nitro-containing organic compound, this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative and a nitro-containing organic compound.
-
Avoid Mixing: Do not mix waste containing this compound with other chemical waste streams, especially acidic waste or organic solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3] Nitric acid and other strong oxidizers can react violently with organic compounds.[3]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container for solids.[2]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids.
-
Indicate the solvent and approximate concentration on the waste label.[1]
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
-
Experimental Protocols
Neutralization of boronic acids or nitro-containing compounds in a standard laboratory setting is not recommended without explicit approval and a specific protocol from your institution's EHS department, due to the potential for uncontrolled reactions.[1] The primary and safest disposal method is through professional hazardous waste management services.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
